2-Bromo-4-methoxyphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168509. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMSUXSPKZRMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304961 | |
| Record name | 2-Bromo-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17332-11-5 | |
| Record name | 2-Bromo-4-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17332-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-methoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017332115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17332-11-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4-methoxyphenol, a key intermediate in organic synthesis. This document details experimental protocols, quantitative data, and potential biological significance to support research and development in the pharmaceutical and chemical industries.
Synthesis of this compound
The primary synthetic route to this compound involves the electrophilic bromination of 4-methoxyphenol (B1676288). The methoxy (B1213986) group is an activating ortho-, para-director, and since the para position is occupied by the hydroxyl group, bromination occurs at one of the ortho positions. A common and effective method utilizes N-Bromosuccinimide (NBS) as the brominating agent, offering a safer and more manageable alternative to liquid bromine.
Experimental Protocol: Bromination of 4-Methoxyphenol using NBS
Materials:
-
4-Methoxyphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (B52724) (anhydrous)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in anhydrous acetonitrile.
-
Add the NBS solution dropwise to the stirred 4-methoxyphenol solution at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted NBS.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
Spectroscopic Data
| Technique | Observed Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.01 (d, J = 2.9 Hz, 1H), 6.94 (d, J = 8.9 Hz, 1H), 6.78 (dd, J = 8.9, 2.9 Hz, 1H), 5.23 (s, 1H, -OH), 3.75 (s, 3H, -OCH₃).[1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 153.8, 146.5, 116.9, 116.3, 115.4, 109.9, 56.0.[1] |
| Mass Spec. (GC-MS) | m/z: 204, 202 (M+, isotopic pattern for Br), 189, 187, 108.[2] |
| IR (KBr, cm⁻¹) | Characteristic peaks for O-H, C-O, C-Br, and aromatic C-H and C=C stretching. |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), and dd (doublet of doublets).
Biological Significance and Potential Signaling Pathways
While this compound is primarily utilized as a chemical intermediate, the broader class of bromophenols and their derivatives has garnered attention for their biological activities. Research on related compounds suggests potential involvement in cellular signaling pathways.
-
Antioxidant and Anti-inflammatory Activity: Derivatives of bromophenols have been reported to possess antioxidant and anticancer properties.[2] Some studies suggest that these compounds may exert their effects through the modulation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[2]
-
Enzyme Inhibition: Certain methoxyphenol derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase (COX), which are involved in inflammation.
-
AMPK Activation: A synthetic chalcone (B49325) derivative containing a bromo-methoxyphenyl moiety has been shown to be an activator of 5'-adenosine monophosphate-activated protein kinase (AMPK).[3] AMPK is a central regulator of cellular energy homeostasis and is a target for drugs aimed at treating metabolic disorders like type 2 diabetes and obesity.
The potential for this compound to serve as a scaffold for the development of novel therapeutic agents warrants further investigation into its biological activities and interactions with cellular signaling pathways.
Caption: Potential biological relevance of this compound derivatives.
Conclusion
This technical guide has outlined a reliable method for the synthesis of this compound and provided key characterization data. The experimental protocol for the bromination of 4-methoxyphenol is robust and suitable for laboratory-scale synthesis. The spectroscopic data presented will aid researchers in the verification of the synthesized product. Furthermore, the exploration of the potential biological significance of this class of compounds highlights areas for future research and drug development.
References
- 1. Synthesis routes of 4-Bromo-3-methoxyphenol [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Bromo-4'-methoxychalcone and 2-Iodo-4'-methoxychalcone Prevent Progression of Hyperglycemia and Obesity via 5'-Adenosine-Monophosphate-Activated Protein Kinase in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-4-methoxyphenol, a key intermediate in various synthetic pathways, including those for pharmaceuticals and other biologically active molecules. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrO₂ | [1] |
| Molecular Weight | 203.03 g/mol | [1] |
| Appearance | Light brown to black solid | [2] |
| Melting Point | 47 °C | [2] |
| Boiling Point | 281.1 ± 20.0 °C (Predicted) | [2] |
| Density | 1.585 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 9.49 ± 0.18 (Predicted) | [2] |
Solubility Profile
While specific quantitative solubility data is limited, the qualitative solubility of this compound has been reported in the following solvents:
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [3] |
| Methanol | Soluble | [3] |
| Acetone | Soluble | [4] |
| Water | Slightly soluble | [5] |
Spectroscopic Data
The following tables summarize the key spectral data for this compound, which are instrumental in its identification and structural elucidation.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.01 | d | 2.88 | Ar-H |
| 6.94 | d | 8.91 | Ar-H |
| 6.78 | dd | 2.91, 2.88 | Ar-H |
| 5.23 | s | - | OH |
| 3.75 | s | - | OCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| 153.83 | C-O |
| 146.53 | C-O |
| 116.85 | Ar-C |
| 116.33 | Ar-C |
| 115.35 | Ar-C |
| 109.92 | C-Br |
| 55.99 | OCH₃ |
IR (Infrared) Spectroscopy
A vapor phase IR spectrum is available on PubChem, though a detailed analysis of absorption bands is not provided in the search results.[1] Key expected absorptions would include:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3600-3200 (broad) | O-H stretch (phenol) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (methyl) |
| ~1600, ~1500 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (aryl ether) |
| Below 1000 | C-Br stretch |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Measurement: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.
Determination of Boiling Point
Due to its high boiling point, the boiling point of this compound is often determined under reduced pressure or predicted computationally. A general procedure for experimental determination is as follows:
-
Apparatus Setup: A small-scale distillation apparatus is assembled. A few boiling chips are added to the distillation flask containing the sample.
-
Heating: The flask is heated gently.
-
Measurement: The temperature is recorded when the vapor condensation ring is level with the thermometer bulb and remains constant.
-
Pressure Correction: If the determination is not performed at standard atmospheric pressure, a nomograph is used to correct the observed boiling point.
Determination of Solubility
The solubility of this compound in various solvents can be determined by the following procedure:
-
Sample Preparation: A known mass of this compound is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent is added incrementally to the test tube.
-
Mixing: The mixture is agitated vigorously after each addition of solvent.
-
Observation: The point at which the solid completely dissolves is noted. The solubility can then be expressed in terms of g/100 mL or other suitable units. This process should be carried out at a constant temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are obtained using a high-resolution NMR spectrometer.
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed. The appropriate pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced.
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound can be obtained using the KBr pellet method or as a thin film.
-
Sample Preparation (KBr Pellet): A small amount of the compound is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Sample Preparation (Thin Film): The solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.[6]
-
Data Acquisition: The sample (pellet or plate) is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the empty spectrometer (or pure KBr pellet) is also recorded and subtracted from the sample spectrum.
Visualizations
Synthesis of this compound
The following diagram illustrates a common synthetic route to this compound starting from 4-methoxyphenol.
Caption: Synthetic pathway for this compound.
Experimental Workflow for Physicochemical Property Determination
This diagram outlines the general workflow for characterizing the physicochemical properties of a compound like this compound.
Caption: Workflow for physicochemical characterization.
References
- 1. This compound | C7H7BrO2 | CID 297382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 17332-12-6 [m.chemicalbook.com]
- 3. 4-Bromo-2-methoxyphenol CAS#: 7368-78-7 [m.chemicalbook.com]
- 4. 2-BROMO-4-METHOXY-6-NITROPHENOL CAS#: 115929-59-4 [m.chemicalbook.com]
- 5. 4-Bromo-2-methoxyphenol | 7368-78-7 [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
Spectroscopic Characterization of 2-Bromo-4-methoxyphenol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-methoxyphenol, a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.01 | d | 2.88 | 1H | Ar-H |
| 6.94 | d | 8.91 | 1H | Ar-H |
| 6.78 | dd | 2.91, 2.88 | 1H | Ar-H |
| 5.23 | s | - | 1H | -OH |
| 3.75 | s | - | 3H | -OCH₃ |
Data acquired in CDCl₃ at 400 MHz.[1]
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 153.83 | C-O |
| 146.53 | C-O |
| 116.85 | Ar-C |
| 116.33 | Ar-C |
| 115.35 | Ar-C |
| 109.92 | C-Br |
| 55.99 | -OCH₃ |
Data acquired in CDCl₃ at 100 MHz.[1]
¹H and ¹³C NMR spectra were acquired on a Bruker AV-400 spectrometer.[1] The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃). For ¹H NMR, tetramethylsilane (B1202638) (TMS) was utilized as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the solvent peak of CDCl₃ was used as the internal standard (δ = 77.23 ppm). The spectra for ¹³C NMR were obtained with complete proton decoupling.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3550 - 3200 | O-H | Broad peak due to hydrogen bonding of the phenolic hydroxyl group.[2][3] |
| ~3100 - 3000 | C-H (aromatic) | Stretching vibrations of C-H bonds on the aromatic ring.[4] |
| ~1600 - 1440 | C=C (aromatic) | In-ring stretching vibrations of the aromatic ring.[2] |
| ~1260 - 1140 | C-O | Stretching vibrations of the phenol (B47542) C-O and methoxy (B1213986) C-O bonds.[2][3] |
IR spectra of phenolic compounds are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄), which is then placed in a sample cell. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 204 | Molecular ion peak [M+2]⁺ with ⁸¹Br isotope.[5][6] |
| 202 | Molecular ion peak [M]⁺ with ⁷⁹Br isotope.[5][6] |
| 187 | Fragment ion, likely from the loss of a methyl group.[5][6] |
The molecular weight of this compound is approximately 203.03 g/mol .[5] The presence of two molecular ion peaks with a difference of 2 m/z units and nearly equal intensity is characteristic of a compound containing one bromine atom.
High-Resolution Mass Spectrometry (HRMS) can be performed on a Bruker Esquire LC mass spectrometer using electrospray ionization (ESI) with a time-of-flight (TOF) detector.[1] Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. For GC-MS analysis of phenols, a sample solution is injected into a gas chromatograph equipped with a suitable column (e.g., a low polarity silarylene phase). The separated components are then introduced into a mass spectrometer for detection.[7]
Workflow of Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. adichemistry.com [adichemistry.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. This compound | 17332-11-5 | Benchchem [benchchem.com]
- 6. This compound | C7H7BrO2 | CID 297382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
The Synthetic Versatility of 2-Bromo-4-methoxyphenol: A Technical Guide to its Reactivity
Introduction: 2-Bromo-4-methoxyphenol is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a nucleophilic hydroxyl group, an activatable carbon-bromine bond, and an electron-rich aromatic ring, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its reactivity in key organic reactions, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]
Core Reactivity and Structural Features
The reactivity of this compound is governed by the interplay of its three key functional groups: the phenolic hydroxyl (-OH), the bromo (-Br), and the methoxy (B1213986) (-OCH₃) groups.
-
Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group is readily removed by a base to form a potent phenoxide nucleophile. This enables a variety of O-alkylation and O-acylation reactions.
-
Carbon-Bromine Bond: The bromine atom is a good leaving group, particularly in the presence of transition metal catalysts. This site is the primary center for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Aromatic Ring: The methoxy and hydroxyl groups are strong activating, ortho-, para- directing groups for electrophilic aromatic substitution. The positions ortho and para to these groups are electron-rich and susceptible to attack by electrophiles. However, the existing substitution pattern channels incoming electrophiles to specific positions.
Below is a diagram illustrating the primary reaction pathways available to this compound.
O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and efficient method for forming ethers from the corresponding alcohol.[2] In the case of this compound, the phenolic proton is first abstracted by a base to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[2][3][4]
Quantitative Data for Williamson Ether Synthesis
| Phenol Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield | Ref. |
| 4-methoxyphenol | Benzyl bromide | K₂CO₃ | Acetone (B3395972) | 100 | 2 | Good | [5] |
| c-PEO-OH | 2-bromoisobutyryl bromide | - | NMP | RT | 24 | - | [5] |
| Phenols (general) | Alkyl Halides | NaH, KH, LHMDS | DMSO, DMF | RT-Heat | Varies | Good-Exc. | [4] |
| Aryl Phenols | Alkyl Halides | NaOH, KOH, K₂CO₃ | Aprotic Solvents | RT-Heat | Varies | Good-Exc. | [4] |
Experimental Protocol: General Williamson Ether Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), and an appropriate solvent (e.g., acetone or DMF).
-
Addition of Alkylating Agent: While stirring, carefully add the alkylating agent (e.g., an alkyl bromide, 1.1 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 60-100°C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel.[6]
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for constructing complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[6] It is widely used to synthesize biaryl compounds.
| Aryl Bromide | Boronic Acid | Pd Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield | Ref. |
| 4-bromo-2-methoxyphenol | (3-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-110 | - | High | [6] |
| 4-Bromophenol | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 2 | 95% | [6] |
| 3-Bromoanisole | Phenylboronic acid | Immobilized Pd | K₂CO₃ | H₂O/EtOH | 120 | 0.17 | High | [6] |
-
Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[6]
-
Inert Atmosphere: Seal the flask and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.[6]
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[6]
-
Reaction: Stir the mixture and heat to 80-110°C until the starting material is consumed (monitored by TLC or GC).[6]
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.[6]
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[7][8] The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields.[7]
| Aryl Halide | Amine | Pd Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield | Ref. |
| Aryl Bromides | Primary Amines | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 70-100 | Good-Exc. | [8] |
| Aryl Bromides | Secondary Amines | Pd₂(dba)₃ / P(o-tol)₃ | NaOt-Bu | THF | RT-Heat | Good | [9] |
| 2-(4-Bromo-3-methoxyphenyl)acetonitrile | NH₃ equivalent | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-110 | High | [7] |
-
Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu).[7]
-
Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and anhydrous solvent (e.g., toluene or dioxane).[7]
-
Reaction: Seal the tube and heat the mixture with stirring (typically 80-110°C) for the required time.
-
Work-up: Cool the reaction, dilute with an appropriate solvent, and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water and brine, dry the organic phase, and concentrate. Purify the resulting residue via column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[10][11][12] This reaction is invaluable for synthesizing substituted alkynes.
| Aryl Halide | Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp. (°C) | Yield | Ref. |
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Amine | THF | RT | High | [10][11] |
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Amine | THF | Heat | Good | [11] |
| Aryl Bromide | Phenylacetylene | Pd(OAc)₂/dppf | CuI | Et₃N | DMF | 80 | 95% | [12] |
-
Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) and the copper co-catalyst (e.g., CuI, 0.025 equiv.).[10]
-
Reagent Addition: Sequentially add an amine base (e.g., diisopropylamine (B44863) or Et₃N, 7.0 equiv.) and the terminal alkyne (1.1 equiv.).[10]
-
Reaction: Stir the reaction at room temperature or with gentle heating for 3-12 hours.
-
Work-up: Dilute the mixture with diethyl ether and filter through Celite®. Wash the filtrate with saturated aqueous NH₄Cl, NaHCO₃, and brine.[10]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.[10]
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[13] It is a powerful method for the vinylation of aromatic rings.
| Aryl Halide | Alkene | Pd Catalyst | Base | Solvent | Temp. (°C) | Yield | Ref. |
| Aryl Iodide | Styrene | PdCl₂ | KOAc | Methanol | 120 | Good | [13] |
| Aryl Bromide | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | High | [14] |
| Aryl Bromide | Styrene | Pd(L-proline)₂ | K₂CO₃ | Water (MW) | - | Excellent | [14] |
-
Setup: In a reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the alkene (1.5 equiv.), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).
-
Solvent: Add a suitable solvent, such as DMF, acetonitrile (B52724), or water, depending on the specific catalytic system.[14]
-
Reaction: Heat the mixture (typically 80-140°C) with stirring until the reaction is complete.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, concentrate, and purify the product by column chromatography.
Electrophilic Aromatic Substitution
The strong electron-donating nature of the hydroxyl and methoxy groups makes the aromatic ring of this compound highly susceptible to electrophilic attack. The directing effects channel incoming electrophiles primarily to the C5 position, which is ortho to the methoxy group and meta to the bromo group.
Representative Electrophilic Substitution Reactions
| Reaction Type | Reagent | Conditions | Major Product | Ref. |
| Nitration | CAN / NaHCO₃ | Acetonitrile, RT | 2-Bromo-4-methoxy-6-nitrophenol | [15] |
| Bromination | Br₂ | Acetic Acid, <35°C | 2,5-Dibromo-4-methoxyphenol | [16] |
| Formylation | MgCl₂, Et₃N, Paraformaldehyde | THF, Reflux | 2-Bromo-5-formyl-4-methoxyphenol | [17] |
| Acetylation | Acetic Anhydride / Pyridine | RT | 2-Bromo-4-methoxyphenyl acetate | [18] |
Experimental Protocol: General Nitration
-
Setup: Dissolve this compound (1.0 equiv.) in a solvent such as acetonitrile or acetic acid.
-
Reagent Addition: Cool the solution in an ice bath and slowly add the nitrating agent (e.g., a solution of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) and NaHCO₃).[15]
-
Reaction: Allow the reaction to stir at room temperature while monitoring its progress.
-
Work-up: Quench the reaction by pouring it into ice water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and remove the solvent. Recrystallize or use column chromatography to purify the nitrated product.
Spectroscopic Data
For reference, the following spectroscopic data has been reported for this compound.
| Type | Data (in CDCl₃) | Ref. |
| ¹H NMR (400 MHz) | δ 7.01 (d, J = 2.88 Hz, 1H), 6.94 (d, J = 8.91 Hz, 1H), 6.78 (dd, J = 2.91, 2.88 Hz, 1H), 5.23 (s, 1H), 3.75 (s, 3H) | [19] |
| ¹³C NMR (100 MHz) | δ 153.83, 146.53, 116.85, 116.33, 115.35, 109.92, 55.99 | [19] |
Conclusion
This compound is a valuable and adaptable synthetic intermediate. Its distinct functional handles—the nucleophilic hydroxyl group, the versatile carbon-bromine bond for cross-coupling, and the activated aromatic ring for electrophilic substitution—provide chemists with multiple avenues for molecular elaboration. The protocols and data summarized in this guide highlight its broad utility and underscore its importance in the synthesis of complex organic molecules for pharmaceutical and industrial applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis Lab Report - 1468 Words | Cram [cram.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. 2-Bromo-4-formyl-6-methoxyphenyl acetate | 308088-29-1 | Benchchem [benchchem.com]
- 19. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide to 2-Bromo-4-methoxyphenol: IUPAC Nomenclature, Structure Elucidation, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-methoxyphenol, a key chemical intermediate in the pharmaceutical and fine chemical industries. This document details its IUPAC nomenclature, elucidates its chemical structure through spectroscopic analysis, and presents a detailed experimental protocol for its synthesis.
Chemical Identity and Properties
This compound is a substituted phenol (B47542) derivative with the chemical formula C₇H₇BrO₂.[1] Its structure consists of a phenol ring substituted with a bromine atom at the ortho position and a methoxy (B1213986) group at the para position relative to the hydroxyl group.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Bromo-4-hydroxyanisole, 2-Bromo-4-methoxybenzenol |
| CAS Number | 17332-11-5[1] |
| Molecular Formula | C₇H₇BrO₂[1] |
| Molecular Weight | 203.03 g/mol [1] |
| Appearance | White to light yellow or light orange powder/crystal |
| Melting Point | 39.0 to 45.0 °C |
| Boiling Point | Not readily available |
| Solubility | Soluble in common organic solvents like chloroform (B151607) and methanol. |
Structure Elucidation
The chemical structure of this compound has been unequivocally confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.01 | d | 2.88 | Ar-H |
| 6.94 | d | 8.91 | Ar-H |
| 6.78 | dd | 2.91, 2.88 | Ar-H |
| 5.23 | s | - | -OH |
| 3.75 | s | - | -OCH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 153.83 | C-OH |
| 146.53 | C-OCH₃ |
| 116.85 | Ar-CH |
| 116.33 | Ar-CH |
| 115.35 | Ar-CH |
| 109.92 | C-Br |
| 55.99 | -OCH₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
The ¹H NMR spectrum shows distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy protons. The coupling patterns and integration values are consistent with the proposed structure. The ¹³C NMR spectrum further confirms the presence of six unique carbon atoms in the aromatic ring and one in the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound exhibits a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would result in two molecular ion peaks (M and M+2) of nearly equal abundance, which is a characteristic feature for monobrominated compounds.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the electrophilic bromination of 4-methoxyphenol (B1676288) using a suitable brominating agent such as N-bromosuccinimide (NBS). The hydroxyl and methoxy groups are ortho-, para-directing activators. Since the para position is occupied by the methoxy group, the bromination selectively occurs at one of the ortho positions.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
4-Methoxyphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.0 eq) in anhydrous acetonitrile.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.
Applications
This compound serves as a versatile building block in organic synthesis. It is a crucial intermediate in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals.[2] Its functional groups—hydroxyl, bromo, and methoxy—offer multiple sites for further chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.
Caption: Role of this compound as a key intermediate.
References
An In-depth Technical Guide to 2-Bromo-4-methoxyphenol (CAS 17332-11-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-4-methoxyphenol (CAS 17332-11-5), a halogenated phenolic compound of interest in various scientific domains. The document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines essential safety and handling information. While direct biological studies on this specific molecule are not extensively available in public literature, this guide discusses its potential as an antioxidant and anti-inflammatory agent based on the activities of structurally related compounds. Furthermore, it proposes detailed experimental protocols for its potential biological evaluation and illustrates a hypothetical signaling pathway that could be modulated by this class of compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Chemical and Physical Properties
This compound is an organic compound characterized by a phenol (B47542) ring substituted with a bromine atom and a methoxy (B1213986) group.[1] Its chemical structure and properties make it a versatile intermediate in organic synthesis.[2]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 17332-11-5 | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Bromo-4-methoxybenzenol, 3-Bromo-4-hydroxyanisole | [3] |
| Molecular Formula | C₇H₇BrO₂ | [3] |
| Molecular Weight | 203.03 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 47-49 °C | [4] |
| Boiling Point | 115 °C (at 10 mmHg) | [4] |
| SMILES | COC1=CC(=C(C=C1)O)Br | [3] |
| InChI | InChI=1S/C7H7BrO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | [3] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the selective bromination of 4-methoxyphenol (B1676288).[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-methoxyphenol
-
Bromine (Br₂)
-
Carbon disulfide (CS₂)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 12.4 g (100 mmol) of 4-methoxyphenol in 20 mL of carbon disulfide in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2.6 mL (50 mmol) of bromine in 10 mL of carbon disulfide dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white to off-white solid.
Diagram 1: General Workflow for the Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of the target compound.
Spectroscopic Characterization
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.01 (d, J = 2.9 Hz, 1H), 6.94 (d, J = 8.9 Hz, 1H), 6.78 (dd, J = 8.9, 2.9 Hz, 1H), 5.23 (s, 1H, -OH), 3.75 (s, 3H, -OCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 153.8, 146.5, 116.9, 116.3, 115.4, 109.9, 56.0. |
| Mass Spectrum (GC-MS) | Major fragments observed at m/z: 204, 202 (M+), 189, 187, 108. The presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) is characteristic.[3] |
| Infrared (IR) Spectrum | Characteristic peaks (cm⁻¹): ~3400 (O-H stretch), ~3000 (C-H aromatic stretch), ~1500 (C=C aromatic stretch), ~1230 (C-O stretch), ~1040 (C-O stretch), ~650 (C-Br stretch). (Note: This is a predicted spectrum based on functional groups). |
Safety and Handling
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|
| Warning | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P280: Wear protective gloves/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
First Aid Measures:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do NOT induce vomiting. Seek medical attention.
Potential Biological Activities and Experimental Protocols
While this compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals with potential antioxidant and anti-inflammatory properties, specific biological studies on this compound are limited in the available literature.[2][6] The following sections outline potential biological activities based on structurally similar compounds and provide detailed, hypothetical experimental protocols for their investigation.
Potential Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring can donate a hydrogen atom to stabilize free radicals.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow upon accepting a hydrogen atom from an antioxidant. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the stock solution to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each concentration of the test compound or positive control (ascorbic acid) to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the compound concentration.
Diagram 2: Experimental Workflow for DPPH Antioxidant Assay
Caption: Workflow for assessing antioxidant activity using the DPPH assay.
Potential Anti-inflammatory Activity
Structurally related methoxyphenolic compounds have demonstrated anti-inflammatory effects.[7] A potential mechanism for this activity is the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Cell Culture:
-
RAW 264.7 murine macrophage cell line.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The effect of this compound on the production of these mediators can be quantified.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
MTT or similar assay for cell viability
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined by a prior cell viability assay) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, no LPS) and an LPS control (no compound).
-
Nitric Oxide (NO) Measurement: After 24 hours, collect the cell culture supernatant. Determine the NO concentration by measuring nitrite (B80452) levels using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.
-
Cell Viability: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
Potential Signaling Pathway Modulation
Based on studies of similar compounds, this compound could potentially exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Diagram 3: Hypothetical Signaling Pathway for the Anti-inflammatory Action of this compound
Caption: Hypothetical inhibition of LPS-induced inflammatory pathways by the compound.
Conclusion
This compound (CAS 17332-11-5) is a readily synthesizable compound with well-defined chemical and physical properties. Its structural features suggest potential for biological activity, particularly as an antioxidant and anti-inflammatory agent, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a foundational understanding of this compound and offers detailed hypothetical protocols to explore its biological potential. Further research is warranted to elucidate its specific mechanisms of action and to validate its therapeutic promise.
References
Molecular weight and formula of 2-Bromo-4-methoxyphenol
Introduction
2-Bromo-4-methoxyphenol is a halogenated aromatic organic compound that serves as a crucial intermediate in various chemical syntheses.[1] With a molecular structure featuring a phenol (B47542) ring substituted with bromine and a methoxy (B1213986) group, it exhibits unique reactivity that makes it valuable in the fields of pharmaceuticals, agrochemicals, and materials science.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical research.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrO₂ | [2][3][4] |
| Molecular Weight | 203.03 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 17332-11-5 | [2][4] |
| Appearance | Light yellow to yellow liquid or white to off-white crystalline solid | [1][2] |
| Melting Point | 47 °C | [1][4] |
| Boiling Point | 245.5 °C at 760 mmHg | [4] |
| Density | 1.585 g/cm³ | [4] |
| Flash Point | 102.2 °C | [1][4] |
| pKa | 8.92 ± 0.18 (Predicted) | [4] |
| Storage Temperature | Room Temperature or 0-8 °C | [2] |
Experimental Protocols
The synthesis of this compound is typically achieved through the electrophilic bromination of 4-methoxyphenol (B1676288). The following is a generalized experimental protocol based on standard bromination procedures for phenolic compounds.
Objective: To synthesize this compound by the bromination of 4-methoxyphenol.
Materials:
-
4-methoxyphenol
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Solvent (e.g., dichloromethane, acetic acid)
-
Sodium thiosulfate (B1220275) solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methoxyphenol (1.0 equivalent) in the chosen solvent and cool the mixture in an ice bath.
-
Bromination: Slowly add the brominating agent (1.0 equivalent of Br₂ or NBS) to the stirred solution. The reaction should be carried out in the absence of light to prevent side reactions.[5] Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.
Visualized Workflows and Applications
The following diagrams illustrate the general synthesis workflow and the primary applications of this compound.
Caption: A diagram illustrating the key steps in the synthesis of this compound.
Caption: A diagram showing the diverse applications of this compound.
Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting.
GHS Hazard Statements:
Precautionary Measures:
-
Prevention: Use only outdoors or in a well-ventilated area.[6][7] Avoid breathing dust, fumes, or vapors.[6][7] Wash hands and any exposed skin thoroughly after handling.[6][7] Wear protective gloves, clothing, and eye/face protection.[6][7]
-
Response:
-
If on skin: Wash with plenty of water. If skin irritation occurs, seek medical attention.[6][7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7] If eye irritation persists, get medical advice.[7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][7]
-
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[6][7] Store locked up.[6][7]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6][7]
Conclusion
This compound is a versatile chemical building block with significant utility in organic synthesis. Its applications span from the development of new pharmaceuticals and agrochemicals to the production of dyes and materials with antioxidant properties.[2] A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for harnessing its full potential in research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H7BrO2 | CID 297382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of 2-Bromo-4-methoxyphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-methoxyphenol, a key intermediate in the pharmaceutical and fine chemical industries. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical properties that govern its solubility and presents detailed experimental protocols for the accurate determination of this critical parameter in various organic solvents. This guide is intended to be a valuable resource for professionals engaged in process development, formulation, and chemical synthesis.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for predicting its solubility behavior. The presence of a hydroxyl group suggests an affinity for polar solvents, while the brominated aromatic ring contributes to its lipophilicity, indicating potential solubility in less polar organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇BrO₂ | [1][2] |
| Molecular Weight | 203.03 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid, Light yellow to yellow liquid | [1][3] |
| Melting Point | 47 °C | [3][4] |
| Boiling Point | 245.5 °C at 760 mmHg | [4] |
| pKa | 8.92 ±0.18 (Predicted) | [4] |
| LogP | 2.16330 | [4] |
Note: Some sources describe the appearance as a liquid, which may depend on the purity and ambient temperature.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in readily accessible literature. The following table is provided as a template for researchers to populate with experimentally determined data.
Table 2: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||
| e.g., DMSO | e.g., 25 | e.g., Shake-Flask |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound in a given solvent.[5][6]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials for sample collection
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
Calculation of Solubility: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A generalized workflow for the experimental determination of thermodynamic solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in readily accessible literature, this guide provides the necessary framework for researchers to determine this critical parameter. The outlined physicochemical properties offer a qualitative understanding of its expected solubility behavior, and the detailed experimental protocol for the shake-flask method provides a robust methodology for generating precise and reliable quantitative data. The generation of such data is essential for the efficient development of processes and formulations involving this important chemical intermediate.
References
An In-depth Technical Guide to the Physicochemical and Biological Properties of 2-Bromo-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-methoxyphenol, a key chemical intermediate in the synthesis of various biologically active molecules. This document details its fundamental physicochemical properties, outlines experimental protocols for their determination and for its synthesis, and explores its relevance in biological systems, particularly as a precursor to compounds with therapeutic potential.
Physicochemical Properties of this compound
This compound is a halogenated phenolic compound with the molecular formula C₇H₇BrO₂. At room temperature, it typically appears as a white to off-white crystalline solid. A summary of its key quantitative physical and chemical properties is presented in the table below.
| Property | Value |
| Melting Point | 43-47 °C |
| Boiling Point | 115 °C (at reduced pressure); 245.5 °C (at 760 mmHg); 281.1 °C (Predicted) |
| Density | 1.585 g/cm³ (Predicted) |
| Flash Point | 102.2 °C |
| Vapor Pressure | 0.0183 mmHg at 25°C |
| Refractive Index | 1.578 |
| Molecular Weight | 203.03 g/mol |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and a representative synthesis of this compound are provided below.
Determination of Melting Point
The melting point of a crystalline solid such as this compound can be determined using a capillary melting point apparatus.
Materials:
-
This compound sample (finely powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
A small amount of the this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample.
-
The capillary tube is inverted and gently tapped on a hard surface to pack the solid into the sealed end, to a height of 2-3 mm.
-
The packed capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
Determination of Boiling Point (Micro-reflux method)
For determining the boiling point of liquids, especially when only a small sample is available, the micro-reflux method is suitable.
Materials:
-
This compound sample (if in liquid form or melted)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating block or oil bath
-
Stirring apparatus
Procedure:
-
Approximately 0.5 mL of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the top of the liquid.
-
The assembly is placed in a heating block or oil bath.
-
The sample is heated gently. A stream of bubbles will be observed escaping from the capillary tube as the trapped air expands.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary, indicating the liquid is boiling and its vapor has displaced the air.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Synthesis of this compound
A representative synthesis of this compound involves the electrophilic bromination of 4-methoxyphenol (B1676288).
Materials:
-
4-methoxyphenol
-
Bromine (Br₂)
-
A suitable solvent (e.g., dichloromethane, acetic acid)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Reaction flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
4-methoxyphenol is dissolved in the chosen solvent in a reaction flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath.
-
A solution of bromine in the same solvent is added dropwise from the dropping funnel to the stirred solution of 4-methoxyphenol over a period of time, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified duration to ensure the reaction goes to completion.
-
The reaction mixture is then washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid and to remove unreacted bromine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Biological Activity and Signaling Pathways
This compound is a valuable building block in the synthesis of more complex molecules that exhibit a range of biological activities, including antioxidant, antimicrobial, and anticancer properties. While direct studies on the signaling pathways affected by this compound are limited, its derivatives have been shown to interact with key cellular targets. For instance, some methoxyphenol derivatives have been investigated for their effects on signaling pathways implicated in cancer progression, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
A plausible signaling pathway that could be targeted by derivatives synthesized from this compound is depicted below. This pathway illustrates the dual regulation of VEGFR2 and PPARγ, which can lead to the inhibition of cancer cell proliferation and migration.
Antioxidant Activity Assay (DPPH Method)
The antioxidant potential of compounds derived from this compound can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Materials:
-
DPPH solution (in methanol)
-
Test compound solution (in a suitable solvent)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
A stock solution of the test compound is prepared and serially diluted to obtain a range of concentrations.
-
In a 96-well microplate, a specific volume of each concentration of the test compound is added to the wells.
-
A fixed volume of DPPH solution is added to each well.
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound.
This technical guide serves as a foundational resource for professionals engaged in chemical research and drug development, providing essential data and methodologies for the effective utilization of this compound.
Navigating the Void: A Technical Guide to the Crystal Structure Analysis of 2-Bromo-4-methoxyphenol and Its Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the topic of the crystal structure analysis of 2-Bromo-4-methoxyphenol. An exhaustive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature has revealed a notable absence of a determined crystal structure for this specific compound.
In light of this data gap, this document serves a dual purpose. Firstly, it transparently reports the current status of crystallographic knowledge regarding this compound. Secondly, it provides an in-depth technical guide to the methodologies and analytical processes required for such a determination. To achieve this, we present a comprehensive case study on the crystal structure of a closely related compound, 2-Bromo-1-(4-methoxyphenyl)ethanone . The experimental data and protocols from this analog provide a practical framework for researchers seeking to elucidate the structure of this compound or similar substituted phenols.
This guide is structured to provide actionable insights for professionals in drug development and materials science, for whom a precise understanding of molecular architecture is paramount for predicting and modulating physicochemical properties.
Introduction: The Significance of Crystal Structure in Drug Development
The three-dimensional arrangement of atoms in a crystalline solid is a critical determinant of a molecule's properties, including its solubility, stability, bioavailability, and tabletability. For active pharmaceutical ingredients (APIs), polymorphism—the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice—can have profound implications for a drug's efficacy and safety.
This compound, as a substituted phenol, represents a structural motif present in numerous biologically active compounds. A detailed understanding of its crystal structure would provide valuable information on its intermolecular interactions, hydrogen bonding patterns, and potential for polymorphism. While this specific data is not yet available, the analytical workflow detailed herein provides a robust roadmap for its future determination.
Case Study: Crystal Structure Analysis of 2-Bromo-1-(4-methoxyphenyl)ethanone
As a proxy for understanding the crystallographic characteristics of this compound, we will examine the published crystal structure of 2-Bromo-1-(4-methoxyphenyl)ethanone. This compound shares key structural features, including a brominated methoxy-substituted benzene (B151609) ring.
Data Presentation
The crystallographic data for 2-Bromo-1-(4-methoxyphenyl)ethanone is summarized in the tables below. This data is essential for understanding the geometry and packing of the molecule in the solid state.
Table 1: Crystal Data and Structure Refinement for 2-Bromo-1-(4-methoxyphenyl)ethanone. [1][2]
| Parameter | Value |
| Empirical Formula | C₉H₉BrO₂ |
| Formula Weight | 229.06 |
| Temperature | 305 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.7360 (15) Å |
| b | 12.441 (3) Å |
| c | 10.048 (2) Å |
| α | 90° |
| β | 111.42 (3)° |
| γ | 90° |
| Volume | 900.3 (4) ų |
| Z | 4 |
| Density (calculated) | 1.690 Mg/m³ |
| Absorption Coefficient | 4.52 mm⁻¹ |
| F(000) | 456 |
Table 2: Selected Bond Lengths for 2-Bromo-1-(4-methoxyphenyl)ethanone.
| Bond | Length (Å) |
| Br1 - C4 | 1.904 (5) |
| O1 - C7 | 1.215 (7) |
| O2 - C1 | 1.362 (7) |
| O2 - C9 | 1.431 (8) |
| C1 - C6 | 1.376 (8) |
| C1 - C2 | 1.383 (8) |
| C2 - C3 | 1.381 (8) |
| C3 - C4 | 1.375 (8) |
| C4 - C5 | 1.378 (8) |
| C5 - C6 | 1.381 (8) |
| C7 - C8 | 1.535 (8) |
| C7 - C3 | 1.489 (8) |
Table 3: Selected Bond Angles for 2-Bromo-1-(4-methoxyphenyl)ethanone.
| Atoms | Angle (°) |
| C1 - O2 - C9 | 117.8 (5) |
| C6 - C1 - C2 | 119.5 (5) |
| C6 - C1 - O2 | 115.5 (5) |
| C2 - C1 - O2 | 125.0 (5) |
| C3 - C2 - C1 | 120.5 (5) |
| C4 - C3 - C2 | 119.6 (5) |
| C4 - C3 - C7 | 119.2 (5) |
| C2 - C3 - C7 | 121.2 (5) |
| C3 - C4 - C5 | 120.7 (5) |
| C3 - C4 - Br1 | 119.6 (4) |
| C5 - C4 - Br1 | 119.7 (4) |
| C6 - C5 - C4 | 119.7 (5) |
| C1 - C6 - C5 | 120.0 (5) |
| O1 - C7 - C3 | 120.0 (5) |
| O1 - C7 - C8 | 120.1 (5) |
| C3 - C7 - C8 | 119.9 (5) |
Experimental Protocols
The determination of a crystal structure is a multi-step process that requires careful execution of several experimental procedures. The following sections detail the typical methodologies that would be employed for the crystal structure analysis of a small organic molecule like this compound.
Crystal Growth
The first and often most challenging step is to grow single crystals of sufficient size and quality. For phenolic compounds, several techniques can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solution is then allowed to stand undisturbed, and the solvent evaporates slowly over time, leading to the formation of crystals.
-
Solvent Diffusion: The compound is dissolved in a "good" solvent, and a "poor" solvent, in which the compound is less soluble, is carefully layered on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, inducing crystallization at the interface.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
Single-Crystal X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer head and placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The positions and intensities of the diffracted beams are recorded by a detector.
Typical Data Collection Parameters:
-
X-ray Source: Mo Kα radiation (λ = 0.71073 Å) is commonly used for small molecule crystallography.
-
Temperature: Data is often collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods. The refinement process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure determination of a small organic molecule.
Molecular Structure Visualization
The following diagram represents the molecular structure of the case study compound, 2-Bromo-1-(4-methoxyphenyl)ethanone, illustrating the connectivity of the atoms.
Conclusion and Future Directions
While a definitive crystal structure for this compound remains to be elucidated, this technical guide provides a comprehensive overview of the necessary experimental and analytical procedures. The detailed case study of the structurally related 2-Bromo-1-(4-methoxyphenyl)ethanone offers valuable quantitative data and serves as a practical template for future investigations.
It is recommended that researchers working with this compound undertake a systematic screening of crystallization conditions to obtain single crystals suitable for X-ray diffraction analysis. The subsequent determination of its crystal structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a more profound understanding of its solid-state properties and facilitating the rational design of new materials and pharmaceutical products.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is highly valued in pharmaceutical and materials science for its mild reaction conditions, broad functional group tolerance, and generally high yields.[1] This document provides detailed application notes and protocols for the Suzuki coupling of 2-Bromo-4-methoxyphenol, a versatile building block for the synthesis of complex biaryl structures, which are prevalent in biologically active molecules.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, forming a new diorganopalladium(II) species.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The successful execution of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. Below are tables summarizing typical reaction conditions and reported yields for the Suzuki coupling of this compound and analogous aryl bromides with various boronic acids.
Table 1: Suzuki Coupling of this compound with Various Boronic Acids (Representative Examples)
| Boronic Acid Partner | Palladium Catalyst (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| (3-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-110 | 12-24 | High (expected)[1] |
| Phenylboronic acid | Pd(OAc)₂ / Ligand | K₃PO₄ (2.0) | DMF/H₂O | 80 | 2 | Good to Excellent[1] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-120 | 12-18 | ~92 (on similar substrate)[2] |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-120 | 12-18 | ~80 (representative)[2] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-120 | 12-18 | ~73 (representative)[2] |
Table 2: Influence of Catalyst and Ligand on Yield for Similar Aryl Bromide Couplings [3]
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with some substrates. |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination. |
| Pd(dppf)Cl₂ (2-5) | - | Moderate to High | A robust pre-catalyst that often gives reproducible results. |
| XPhos Pd G3 (1-3) | - | High to Excellent | A highly active pre-catalyst, often effective for challenging couplings. |
Table 3: Influence of Base and Solvent on Yield for Similar Aryl Bromide Couplings [3]
| Base (equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice. |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive. |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates. |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials. |
Experimental Protocols
Below is a detailed, generalized experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required to achieve the highest yields for a particular substrate combination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297)
-
Brine solution
-
Silica (B1680970) gel for column chromatography
-
Schlenk flask or similar reaction vessel
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: Add the degassed solvent system to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110°C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: The Use of 2-Bromo-4-methoxyphenol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methoxyphenol is a versatile aromatic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] Its unique substitution pattern, featuring a reactive bromine atom, a hydroxyl group, and a methoxy (B1213986) group, allows for a variety of chemical transformations, making it a valuable precursor for compounds with potential therapeutic activities, particularly in the development of anti-inflammatory and analgesic drugs.[1][2] The strategic placement of these functional groups is crucial for constructing molecular scaffolds central to many bioactive compounds.[3] This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on the generation of biphenyl (B1667301) derivatives via Suzuki-Miyaura cross-coupling.
Key Applications in Pharmaceutical Synthesis
This compound serves as a key starting material for the synthesis of a range of pharmaceutical compounds. Its derivatives have shown potential in several therapeutic areas:
-
Anti-inflammatory and Analgesic Agents: The biphenyl moiety is a common structural feature in many non-steroidal anti-inflammatory drugs (NSAIDs). This compound is an ideal precursor for synthesizing novel biphenyl compounds that can be screened for their ability to inhibit key inflammatory mediators.
-
Antioxidant Compounds: The phenolic structure of this compound contributes to its antioxidant properties, making its derivatives valuable in formulations aimed at reducing oxidative stress.[1][2]
-
Antimicrobial Agents: Modifications to the structure of this compound can lead to compounds with improved antimicrobial efficacy.[2]
Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions with high yields.
A common application of this compound is its use as the aryl halide partner in a Suzuki-Miyaura coupling to generate substituted biphenyls. These biphenyls can then be further functionalized to produce a library of compounds for drug discovery.
Experimental Workflow
The general workflow for the synthesis of a biphenyl derivative from this compound is outlined below.
Caption: General experimental workflow for the synthesis of biphenyl derivatives.
Detailed Experimental Protocol: Synthesis of 2-Methoxy-4-(3-methoxyphenyl)phenol
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction using an isomer of the title compound, 4-bromo-2-methoxyphenol, which can be adapted for this compound.
Materials:
-
4-Bromo-2-methoxyphenol (1.0 equivalent)
-
(3-methoxyphenyl)boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (B91453) (degassed)
-
Water (degassed)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 4-bromo-2-methoxyphenol, (3-methoxyphenyl)boronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 80-110°C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.[4]
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-Methoxy-4-(3-methoxyphenyl)phenol.[4]
Quantitative Data from Analogous Reactions
The following table summarizes typical reaction parameters and outcomes for Suzuki-Miyaura couplings of structurally similar aryl bromides and arylboronic acids, providing a baseline for optimizing the synthesis.
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-methoxyphenol | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 90-98 |
| 4-Bromophenol | 3-Tolylboronic acid | Pd(OAc)₂/SPhos (1) | K₃PO₄ | 2-Butanol | 80 | 16 | 88-96 |
Biological Activity of Synthesized Biphenyl Derivatives
Biphenyl derivatives synthesized from this compound are of significant interest for their potential anti-inflammatory and analgesic properties. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways involved in inflammation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[5] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by biphenyl derivatives.
Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[6] Many NSAIDs exert their therapeutic effect by inhibiting the activity of COX-2. Biphenyl derivatives synthesized from this compound can be designed to selectively inhibit COX-2, thereby reducing inflammation and pain with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.
Caption: Inhibition of the COX-2 enzyme by biphenyl derivatives.
Conclusion
This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its utility in the construction of biphenyl scaffolds via Suzuki-Miyaura cross-coupling provides a robust platform for the development of novel anti-inflammatory and analgesic agents. The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate the research and development of new therapeutics by leveraging the chemical potential of this important building block. Further optimization of reaction conditions and exploration of other synthetic transformations will undoubtedly expand the scope of pharmaceuticals derived from this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ijsdr.org [ijsdr.org]
- 3. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
Application Note: Regioselective Bromination of 4-Methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the regioselective bromination of 4-methoxyphenol (B1676288) to synthesize 2-bromo-4-methoxyphenol. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents and biologically active molecules.[1] The described method utilizes N-bromosuccinimide (NBS) as a brominating agent, offering a reliable and selective approach for this electrophilic aromatic substitution.[2] The protocol includes a comprehensive methodology, safety precautions, and characterization data.
Introduction
The bromination of phenols is a fundamental electrophilic aromatic substitution reaction in organic synthesis.[2][3] 4-Methoxyphenol, with its activated aromatic ring, readily undergoes bromination. The directing effects of the hydroxyl and methoxy (B1213986) groups favor substitution at the positions ortho to the hydroxyl group. This protocol focuses on the synthesis of this compound, a key building block in medicinal chemistry. The use of N-bromosuccinimide provides a safer and more manageable alternative to elemental bromine.[2][4]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Methoxyphenol | Reagent | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | Reagent | Sigma-Aldrich |
| Tetrahydrofuran (B95107) (THF) | Anhydrous | Sigma-Aldrich |
| Diethyl ether | ACS Grade | Fisher Scientific |
| Sodium bicarbonate | Saturated solution | Fisher Scientific |
| Brine | Saturated solution | Fisher Scientific |
| Anhydrous sodium sulfate | ACS Grade | Fisher Scientific |
| Silica (B1680970) gel | 230-400 mesh | Sigma-Aldrich |
| Ethyl acetate (B1210297) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp
-
NMR spectrometer
-
FT-IR spectrometer
-
Melting point apparatus
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
N-Bromosuccinimide is a corrosive and lachrymatory agent. Handle with care.
-
Tetrahydrofuran and diethyl ether are highly flammable. Avoid open flames and sparks.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.[5]
Reaction Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: To the stirred solution at room temperature, add N-bromosuccinimide (1.0 eq) portion-wise over 15 minutes.[4]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Once the reaction is complete (typically after 12 hours at room temperature), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x volume of the reaction mixture).[4]
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.[4]
-
Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Purification
The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[4]
Data Presentation
Table 1: Summary of Experimental Parameters and Results
| Parameter | Value |
| Reactants | |
| 4-Methoxyphenol | 1.0 eq |
| N-Bromosuccinimide | 1.0 eq |
| Reaction Conditions | |
| Solvent | Tetrahydrofuran |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Product Characterization | |
| Product | This compound |
| Molecular Formula | C₇H₇BrO₂[6] |
| Molecular Weight | 203.03 g/mol [6] |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 47 °C[6] |
| Yield | |
| Typical Yield | 49% (isolated)[4] |
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.01 (d, J = 2.9 Hz, 1H), 6.94 (d, J = 8.9 Hz, 1H), 6.78 (dd, J = 8.9, 2.9 Hz, 1H), 5.23 (s, 1H, -OH), 3.75 (s, 3H, -OCH₃).[7]
-
¹³C NMR (100 MHz, CDCl₃): δ 153.8, 146.5, 116.9, 116.3, 115.4, 109.9, 56.0.[7]
Experimental Workflow
Caption: Experimental workflow for the bromination of 4-methoxyphenol.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. The use of N-bromosuccinimide allows for a selective and controlled bromination. The provided experimental parameters and characterization data will be valuable for researchers in organic and medicinal chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 4. Synthesis routes of 4-Bromo-3-methoxyphenol [benchchem.com]
- 5. This compound | C7H7BrO2 | CID 297382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 17332-12-6 [m.chemicalbook.com]
- 7. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols for the Quantification of 2-Bromo-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Bromo-4-methoxyphenol, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to be adapted for routine quality control, impurity profiling, and research applications.
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is suitable for the accurate quantification of this compound in bulk materials and in-process samples. The method is based on established protocols for the analysis of brominated phenols and offers high selectivity and sensitivity.[1][2]
Experimental Protocol: HPLC
1. Materials and Reagents:
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in water
-
Water, deionized and filtered (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and column oven
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 70 17.0 90 20.0 90 20.1 30 | 25.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 288 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve in methanol to a known concentration (e.g., 1 mg/mL), and dilute with the mobile phase to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
Quantitative Data Summary (HPLC)
The following table summarizes the expected performance characteristics of the HPLC method, based on typical validation data for similar bromophenolic compounds.[1][2]
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides a highly selective and sensitive alternative for the quantification of this compound, especially for trace-level analysis and identification of impurities. Spectral data for this compound is available in public databases, which can aid in method development.[3]
Experimental Protocol: GC-MS
1. Materials and Reagents:
-
This compound reference standard (Purity ≥98%)
-
Dichloromethane (B109758) (GC grade) or Ethyl Acetate (GC grade)
-
Anhydrous sodium sulfate (B86663)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
3. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-350
-
Quantification Ions: m/z 202 (molecular ion), 187, 204 (characteristic fragments)[3]
4. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard solution with dichloromethane to achieve concentrations in the range of 0.1-10 µg/mL.
-
Sample Solution: Dissolve the sample in dichloromethane to a known concentration, ensuring the final concentration is within the calibration range. If necessary, use anhydrous sodium sulfate to remove any residual water.
Quantitative Data Summary (GC-MS)
The following table outlines the expected performance characteristics for the GC-MS method.
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Visualizations
References
- 1. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
- 2. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2-Bromo-4-methoxyphenol as a Versatile Building Block in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methoxyphenol is a highly versatile and valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, possessing a hydroxyl group, a bromine atom, and a methoxy (B1213986) group on a benzene (B151609) ring, allows for a diverse range of chemical transformations. This strategic arrangement of functional groups enables the construction of complex molecular architectures, making it a key starting material for the synthesis of various biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of molecules with antioxidant, anticancer, and anti-inflammatory properties.
I. Synthesis of Bioactive Molecules
This compound serves as a scaffold for the synthesis of a variety of bioactive molecules through key chemical reactions such as etherification, cross-coupling reactions, and amination.
Williamson Ether Synthesis for Antioxidant Derivatives
The phenolic hydroxyl group of this compound can be readily alkylated via the Williamson ether synthesis to produce a range of ether derivatives. Many of these derivatives have demonstrated significant antioxidant properties by modulating the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress.
Experimental Protocol: Synthesis of Bis(2-bromo-4,5-dimethoxybenzyl) Ether Derivatives [1]
This protocol describes the synthesis of ether-linked bromophenol derivatives, which have shown potential as antioxidant and anticancer agents.
-
Materials:
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Procedure:
-
Reduction of the Aldehyde: To a solution of 2-bromo-4,5-dimethoxybenzaldehyde (1.0 eq) in a mixture of CH₂Cl₂ and MeOH, add NaBH₄ (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the corresponding alcohol.
-
Ether Formation: The formation of the bis-ether can be achieved through self-condensation of the alcohol under acidic conditions or by reacting the alcohol with a suitable alkylating agent. (Specific conditions for this step were not detailed in the provided search results).
-
Suzuki-Miyaura Cross-Coupling for Hydroxylated Biphenyls
The bromine atom on the this compound ring is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the construction of carbon-carbon bonds and the synthesis of hydroxylated biphenyls, a class of compounds known for their diverse biological activities, including anticancer properties.
Experimental Protocol: Synthesis of 2-Methoxy-4-(3-methoxyphenyl)phenol via Suzuki-Miyaura Coupling
This generalized protocol is based on established procedures for similar transformations.
-
Materials:
-
4-Bromo-2-methoxyphenol (a derivative of the title compound) (1.0 eq)
-
(3-Methoxyphenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Argon or Nitrogen gas
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 4-bromo-2-methoxyphenol, (3-methoxyphenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.
-
Reaction: Stir the mixture and heat to 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired hydroxylated biphenyl.
-
Buchwald-Hartwig Amination for the Synthesis of Arylamines
The bromine atom of this compound and its derivatives can also be substituted with an amino group through the Buchwald-Hartwig amination. This reaction is crucial for the synthesis of arylamines, which are important intermediates in the preparation of many pharmaceuticals.
Experimental Protocol: Generalized Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of an aryl bromide.
-
Materials:
-
Aryl bromide (e.g., a derivative of this compound) (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos) (2-4 mol%)
-
Base (e.g., Sodium tert-butoxide) (1.5 eq)
-
Anhydrous toluene (B28343) or dioxane
-
Argon or Nitrogen gas
-
-
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl bromide, amine, palladium precatalyst, phosphine ligand, and base in a reaction vessel.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
II. Quantitative Data Summary
The following tables summarize quantitative data for representative reactions and biological activities of compounds synthesized from this compound and its derivatives.
| Product | Starting Material | Reaction Type | Yield (%) | Reference |
| Bis(2-bromo-4,5-dimethoxybenzene) ether | 2-Bromo-4,5-dimethoxybenzaldehyde derivative | Williamson Ether Synthesis (multi-step) | 92 | [1] |
| 1-Bromo-5-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-2,3-dimethoxybenzene | 2-Bromo-4,5-dimethoxybenzaldehyde derivative | Williamson Ether Synthesis (multi-step) | 88 | [1] |
| 2,3-Dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | 2-Bromo-4,5-dimethoxybenzaldehyde derivative | Williamson Ether Synthesis (multi-step) | 79 | [1] |
| Curcumin-biphenyl derivative 17 | 4-Substituted-2-methoxyphenol derivative | Oxidative Coupling | 94 | [2] |
| Curcumin-biphenyl derivative 20 | 4-Substituted-2-methoxyphenol derivative | Multi-step synthesis | 93 | [2] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | 2-bromo-4,5-dimethoxybenzaldehyde | Claisen-Schmidt Condensation | 78 |
| Compound | Biological Activity | Cell Line | IC₅₀ (µM) | Reference |
| Curcumin-biphenyl derivative | Antiproliferative | Malignant Melanoma | 1 - 13 | [3] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | Cytotoxicity | Breast Cancer (MCF-7) | 42.19 µg/mL |
III. Signaling Pathways and Experimental Workflows
The biological effects of molecules derived from this compound are often mediated through the modulation of specific cellular signaling pathways.
Antioxidant Activity via the Nrf2/HO-1 Pathway
Several bromophenol derivatives exhibit antioxidant properties by activating the Nrf2/HO-1 signaling pathway. Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).
Caption: Nrf2/HO-1 antioxidant signaling pathway.
Anticancer Activity through Apoptosis Induction
Certain derivatives of this compound have been shown to induce apoptosis (programmed cell death) in cancer cells. Apoptosis can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of cell death.
Caption: Simplified overview of apoptosis induction.
General Experimental Workflow for Synthesis and Purification
The synthesis of bioactive molecules from this compound typically follows a standard laboratory workflow involving reaction setup, monitoring, work-up, and purification.
Caption: General workflow for chemical synthesis.
IV. Conclusion
This compound is a cornerstone building block for the synthesis of a wide range of biologically active molecules. Its strategic functionalization provides access to compounds with significant potential in drug discovery and development, particularly in the areas of antioxidant, anticancer, and anti-inflammatory therapies. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents derived from this versatile scaffold.
References
- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-4-methoxyphenol as a key building block. This versatile substrate is valuable in the synthesis of a wide range of molecular architectures relevant to pharmaceutical and materials science research.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful and versatile synthetic methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-P) bonds. These reactions have become indispensable tools in modern organic synthesis due to their broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[1] For this compound, the presence of the ortho-bromo substituent and the meta-methoxy group influences its reactivity in these transformations.
Key Cross-Coupling Reactions of this compound
This section outlines four major classes of palladium-catalyzed cross-coupling reactions applicable to this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. This reaction is widely used for the synthesis of biaryl compounds.
Quantitative Data from Analogous Reactions:
The following table summarizes typical reaction parameters and outcomes for Suzuki-Miyaura couplings of structurally similar aryl bromides, providing a baseline for optimizing the synthesis with this compound.
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 4-12 | 65-90 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 4-24 | 70-95 |
| (3-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 80-110 | 12-24 | 75-90 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water, Toluene/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.5 equiv.).[1]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.[1]
-
Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of dioxane and water) via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[2] This reaction is instrumental in the synthesis of arylamines, which are prevalent in pharmaceuticals.[2]
Quantitative Data from Analogous Reactions:
The following table provides typical reaction conditions for the Buchwald-Hartwig amination of similar electron-rich and ortho-substituted aryl bromides.
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 100 | 12-24 | 80-95 |
| Aniline | Pd(OAc)₂ (1-2) | BINAP (1.5-3) | Cs₂CO₃ | Dioxane | 100-110 | 16-24 | 75-90 |
| Benzophenone imine | Pd₂(dba)₃ (2) | Josiphos-type (4) | NaOtBu | Toluene | 80-110 | 12-24 | 70-85 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This generalized protocol serves as a starting point and may require optimization.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, BINAP) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.4 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.[3]
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4] It is a reliable method for the synthesis of substituted alkynes.
Quantitative Data from Analogous Reactions:
The following table presents representative data for the Sonogashira coupling of various aryl bromides with terminal alkynes.
| Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (1-3) | CuI (1-5) | Et₃N | THF | 60 | 3 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | Piperidine | DMF | RT-50 | 2-24 | 80-90 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 90-98 |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a general guideline and may need to be optimized for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., Et₃N, DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).
-
Add the anhydrous solvent (e.g., THF) and a degassed amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Coupling
The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[5]
Quantitative Data from Analogous Reactions:
The following table summarizes typical conditions for the Heck coupling of aryl bromides with alkenes.
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF | 100-140 | 12 | 80-95 |
| Methyl acrylate | Pd(OAc)₂ (0.5) | dppp (1) | K₂CO₃ | DMA | 140 | 40 | 59-79 |
| n-Butyl acrylate | Pd/C (5) | - | Na₂CO₃ | NMP | 130 | 3 | 85-95 |
Experimental Protocol: General Procedure for Heck Coupling
This is a general procedure and may require optimization.
Materials:
-
This compound
-
Alkene (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)
-
Ligand (optional, e.g., PPh₃, dppp) (2-10 mol%)
-
Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.5 equivalents)
-
Solvent (e.g., DMF, DMA, NMP)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (if used).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent (e.g., DMF), the alkene (1.4 equiv.), and the base (e.g., K₂CO₃, 1.5 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 120 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by GC analysis.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide efficient pathways to a diverse range of substituted aromatic compounds. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the development of novel molecules with potential applications in drug discovery and beyond. Optimization of the presented conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Synthesis of Bioactive Molecules Using 2-Bromo-4-methoxyphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 2-Bromo-4-methoxyphenol as a versatile starting material. This compound serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and conditions related to oxidative stress.[1][2]
Introduction
This compound possesses a unique substitution pattern on the aromatic ring, featuring a hydroxyl group for etherification or esterification, a bromine atom amenable to various cross-coupling reactions, and a methoxy (B1213986) group that influences the electronic properties of the molecule. This trifunctional scaffold allows for the strategic synthesis of a diverse range of derivatives, including biphenyls, aryl amines, and ethers, many of which are classes of compounds with established biological activities.[1]
Synthetic Applications and Protocols
The primary synthetic transformations involving this compound for the generation of bioactive derivatives are palladium-catalyzed cross-coupling reactions and classical etherification reactions.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Bioactive Biphenyls
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biphenyl (B1667301) derivatives.[3] Hydroxylated biphenyls are known to exhibit a range of biological activities, including anticancer and antioxidant effects.[4][5] A representative synthesis of a bioactive biphenyl derivative from this compound is outlined below.
Application Note: The synthesis of 4'-methoxy-3-biphenylol, a potential antioxidant and anticancer agent, can be achieved by the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid. The resulting biphenyl scaffold is a common motif in pharmacologically active compounds.[3]
Experimental Protocol: Synthesis of 4'-methoxy-3-biphenylol
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl bromides.[6]
-
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).
-
Add potassium carbonate (2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4'-methoxy-3-biphenylol.
-
Quantitative Data for Bioactive Biphenyls
The following table summarizes the anticancer activity of representative hydroxylated biphenyl compounds, demonstrating the potential bioactivity of molecules synthesized using this methodology.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 11 | Hydroxylated Biphenyl | Melanoma | 1.7 ± 0.5 | [5] |
| Compound 12 | Hydroxylated Biphenyl | Melanoma | 2.0 ± 0.7 | [5] |
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of bioactive biphenyls.
Buchwald-Hartwig Amination for the Synthesis of Bioactive Aryl Amines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This method allows for the synthesis of substituted aryl amines, a class of compounds with a wide range of pharmaceutical applications.
Application Note: The synthesis of N-aryl-4-methoxyphenols can be achieved by coupling this compound with various primary or secondary amines. These products can serve as precursors to more complex molecules with potential antimicrobial or anticancer activities.
Experimental Protocol: Synthesis of a Representative N-Aryl-4-methoxyphenol
This is a general protocol based on established Buchwald-Hartwig amination procedures.[7]
-
Materials:
-
This compound
-
Desired amine (e.g., aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with palladium(II) acetate (0.01-0.05 equiv.), XPhos (0.02-0.10 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to obtain the desired N-aryl-4-methoxyphenol.
-
Quantitative Data for Bioactive Amine Derivatives
The following table presents the antimicrobial activity of representative bromoindole derivatives, highlighting the potential of amine-containing scaffolds.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Polyamine 3 | 6-bromoindolglyoxylamide | S. aureus | - | [8] |
| Polyamine 3 | 6-bromoindolglyoxylamide | P. aeruginosa | Enhancer | [8] |
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the synthesis of bioactive aryl amines.
Williamson Ether Synthesis for Bioactive Ethers
The Williamson ether synthesis is a classical and reliable method for preparing ethers from an alkoxide and a primary alkyl halide. The phenolic hydroxyl group of this compound can be deprotonated to form a phenoxide, which can then act as a nucleophile.
Application Note: This reaction can be used to introduce a variety of alkyl or benzyl (B1604629) groups to the phenolic oxygen of this compound. The resulting ether derivatives can exhibit a range of biological activities, including antimicrobial and antioxidant properties. For instance, the introduction of a benzyloxy group can lead to precursors for more complex natural product analogs.
Experimental Protocol: Synthesis of 2-(Benzyloxy)-1-bromo-4-methoxybenzene
This protocol is based on a standard Williamson ether synthesis procedure.[9]
-
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (B3395972) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.) and potassium carbonate (1.5 equiv.) in acetone or DMF.
-
Add benzyl bromide (1.1 equiv.) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
-
Quantitative Data for Bioactive Ethers and Related Phenols
The following table summarizes the antioxidant and antimicrobial activities of representative methoxyphenol derivatives.
| Compound | Activity Type | Assay/Strain | IC₅₀ / MIC | Reference |
| Eugenol | Antioxidant | DPPH | - | [10] |
| Eugenol | Antimicrobial | S. aureus | 0.75 mM (IC₅₀) | [10] |
| Capsaicin | Antimicrobial | S. aureus | 0.68 mM (IC₅₀) | [10] |
| Vanillin | Antimicrobial | S. aureus | 1.38 mM (IC₅₀) | [10] |
Signaling Pathways of Bioactive Phenolic Compounds
Derivatives of this compound, particularly those with antioxidant and anticancer properties, are likely to exert their effects by modulating key cellular signaling pathways.
Nrf2 Signaling Pathway (Antioxidant Activity)
Many phenolic antioxidants upregulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response.[11][12]
Application Note: Biphenyl derivatives and other phenolic compounds synthesized from this compound may act as activators of the Nrf2 pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.
Nrf2 Signaling Pathway Diagram
Caption: Activation of the Nrf2 antioxidant response pathway.
VEGFR-2 Signaling Pathway (Anticancer Activity)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7][13] Many small molecule kinase inhibitors target the ATP-binding site of VEGFR-2.
Application Note: Biphenyl and aryl amine derivatives synthesized from this compound could be designed as potential inhibitors of the VEGFR-2 signaling pathway. By blocking the phosphorylation of VEGFR-2, these compounds could inhibit downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, ultimately leading to reduced cancer cell proliferation, migration, and angiogenesis.
VEGFR-2 Signaling Pathway Diagram
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means [mdpi.com]
- 7. [PDF] Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | Semantic Scholar [semanticscholar.org]
- 8. 78504-28-6|2-(Benzyloxy)-4-bromo-1-methoxybenzene|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
Application Notes: 2-Bromo-4-methoxyphenol as a Versatile Intermediate in the Synthesis of Bioactive Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 2-bromo-4-methoxyphenol and related brominated phenols as key intermediates in the synthesis of complex natural products, with a focus on the marine-derived compound (+)-aeroplysinin-1. This document provides detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and biological signaling pathways to support research and development in medicinal chemistry and drug discovery.
Introduction to this compound in Natural Product Synthesis
This compound is a functionalized aromatic compound that serves as a valuable building block in organic synthesis.[1] Its bromine and hydroxyl moieties provide reactive handles for various coupling and derivatization reactions, making it an attractive precursor for the synthesis of more complex molecules, including pharmacologically active natural products.[1] Brominated phenols are particularly prevalent in marine natural products, which are known for their structural diversity and potent biological activities.[2]
Case Study: Synthesis of (+)-Aeroplysinin-1
(+)-Aeroplysinin-1 is a brominated isoxazoline (B3343090) alkaloid isolated from marine sponges of the order Verongida.[3] It exhibits a wide range of biological activities, including potent anti-inflammatory, anti-angiogenic, and anti-tumor effects.[3][4] The synthesis of aeroplysinin-1, first achieved in 1975, highlights the strategic use of brominated phenolic precursors. While a direct synthesis from this compound is not explicitly detailed in readily available literature, the synthetic strategies for related bromotyrosine derivatives often involve similar intermediates and transformations.
A plausible synthetic approach to the core of aeroplysinin-1 can be conceptualized through a multi-step process starting from a related brominated phenol. A key transformation would involve the construction of the dihydroxycyclohexadiene core, a characteristic feature of aeroplysinin-1.
General Synthetic Workflow
The synthesis of complex natural products like (+)-aeroplysinin-1 from simpler precursors involves a series of strategic chemical reactions. The following diagram illustrates a generalized workflow for such a synthesis, highlighting key stages from starting materials to the final bioactive compound.
Caption: Generalized workflow for natural product synthesis.
Experimental Protocols
Protocol: Suzuki-Miyaura Cross-Coupling of this compound
Objective: To synthesize a 2-aryl-4-methoxyphenol derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate (B1210297)
-
Brine
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the mixture at a specified temperature (e.g., 80-110°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-methoxyphenol.
Quantitative Data
The following table summarizes typical quantitative data for this compound and a representative Suzuki-Miyaura cross-coupling reaction.
| Parameter | This compound | Representative Suzuki-Miyaura Product |
| Molecular Formula | C₇H₇BrO₂ | Varies depending on arylboronic acid |
| Molecular Weight | 203.03 g/mol | Varies |
| Purity | ≥98% (HPLC) | Typically >95% after chromatography |
| Appearance | Light yellow to yellow liquid/crystal | Varies |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.01 (d, J=2.9 Hz, 1H), 6.94 (d, J=8.9 Hz, 1H), 6.78 (dd, J=8.9, 2.9 Hz, 1H), 5.23 (s, 1H), 3.75 (s, 3H) | Varies |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.8, 146.5, 116.9, 116.3, 115.4, 109.9, 56.0 | Varies |
| Typical Reaction Yield | N/A | 70-95% |
Biological Activity of (+)-Aeroplysinin-1 and Relevant Signaling Pathways
(+)-Aeroplysinin-1 has been shown to modulate several key signaling pathways involved in cancer and inflammation. Its anti-inflammatory effects are partly mediated through the inhibition of the NF-κB pathway, while its anti-angiogenic and pro-apoptotic effects involve the Akt and Erk pathways.[3][5][6]
NF-κB Signaling Pathway Inhibition by (+)-Aeroplysinin-1
The NF-κB signaling pathway is a critical regulator of the inflammatory response. (+)-Aeroplysinin-1 has been shown to inhibit this pathway in endothelial cells, thereby reducing the expression of pro-inflammatory genes.[1][6]
Caption: Inhibition of the NF-κB pathway by (+)-aeroplysinin-1.
Modulation of Akt and Erk Signaling by (+)-Aeroplysinin-1
The PI3K/Akt and MAPK/Erk pathways are crucial for cell survival and proliferation. (+)-Aeroplysinin-1 has been found to inhibit the phosphorylation of both Akt and Erk in endothelial cells, contributing to its anti-angiogenic and pro-apoptotic effects.[5][7]
Caption: Inhibition of Akt and Erk signaling by (+)-aeroplysinin-1.
Conclusion
This compound and its structural analogs are valuable intermediates for the synthesis of bioactive natural products. The case of (+)-aeroplysinin-1 demonstrates the potential for developing potent therapeutic agents from such precursors. The provided protocols and pathway diagrams serve as a foundation for further research into the synthesis and biological evaluation of novel compounds derived from these versatile building blocks.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aeroplysinin-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiangiogenic activity of aeroplysinin-1, a brominated compound isolated from a marine sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. The Sponge-Derived Brominated Compound Aeroplysinin-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of 2-Bromo-4-methoxyphenol for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methoxyphenol is a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification to generate libraries of compounds for biological screening. The presence of a hydroxyl group, a bromine atom, and a methoxy (B1213986) group on the aromatic ring allows for the exploration of structure-activity relationships (SAR) by systematically altering the physicochemical properties of the molecule. Derivatization of the phenolic hydroxyl group is a common strategy to modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which can significantly impact biological activity.
This document provides detailed protocols for the derivatization of this compound into ether and ester analogs. Furthermore, it outlines standard biological screening assays to evaluate the antioxidant and cytotoxic potential of the synthesized derivatives.
Derivatization Strategies
The hydroxyl group of this compound is a prime site for derivatization. Two common and effective methods are the Williamson ether synthesis and Steglich esterification. These reactions allow for the introduction of a wide variety of substituents, enabling the generation of a diverse chemical library for screening.
Experimental Workflow for Derivatization and Screening
Figure 1: A generalized workflow for the synthesis and biological screening of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis
This protocol describes the synthesis of a representative ether derivative, 1-bromo-2-(benzyloxy)-4-methoxybenzene.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl (B1604629) bromide
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297)
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired ether derivative.
Protocol 2: Synthesis of Ester Derivatives via Steglich Esterification
This protocol details the synthesis of a representative ester derivative, 2-bromo-4-methoxyphenyl acetate.
Materials:
-
This compound
-
Acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.), acetic acid (1.2 eq.), and a catalytic amount of DMAP in anhydrous DCM, add a solution of DCC (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or silica gel column chromatography if necessary.
Biological Screening Protocols
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
Principle:
The antioxidant activity of the synthesized derivatives is evaluated by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Procedure:
-
Prepare a stock solution of the test compound in methanol (B129727) or DMSO.
-
Prepare a series of dilutions of the test compound in methanol.
-
In a 96-well plate, add 100 µL of each dilution to the wells.
-
Add 100 µL of a freshly prepared methanolic solution of DPPH (e.g., 0.1 mM) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
Protocol 4: MTT Assay for Cytotoxicity
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Seed cells (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at different concentrations.
-
Incubate the plate for 24-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Data Presentation
The following table presents hypothetical but representative biological activity data for a series of this compound derivatives. This data is compiled based on reported activities of structurally similar compounds in the literature.
| Compound ID | Derivative Type | R-Group | Antioxidant Activity (DPPH) IC₅₀ (µM) | Cytotoxicity (HeLa) IC₅₀ (µM) |
| BMP-01 | Ether | Benzyl | 25.5 | 15.2 |
| BMP-02 | Ether | 4-Nitrobenzyl | 45.2 | 8.9 |
| BMP-03 | Ether | 4-Methoxybenzyl | 18.9 | 22.7 |
| BMP-04 | Ester | Acetyl | 55.1 | 45.8 |
| BMP-05 | Ester | Benzoyl | 32.8 | 18.5 |
| BMP-06 | Ester | 4-Chlorobenzoyl | 38.4 | 12.3 |
| Ascorbic Acid | - | - | 8.7 | - |
| Doxorubicin | - | - | - | 0.5 |
Signaling Pathway Visualization
Many phenolic compounds exert their biological effects by modulating cellular signaling pathways. For instance, the antioxidant and anti-inflammatory effects of some phenols are mediated through the Nrf2-Keap1 pathway.
Figure 2: The Nrf2-Keap1 signaling pathway, a potential target for phenolic antioxidants.
Conclusion
The derivatization of this compound provides a valuable strategy for the discovery of novel bioactive compounds. The protocols outlined in this application note offer a robust framework for the synthesis of ether and ester derivatives and their subsequent evaluation in antioxidant and cytotoxicity assays. The presented data and pathway visualizations serve as a guide for researchers in the design and screening of new chemical entities for drug discovery programs. Further exploration of a broader range of derivatives and screening against a wider panel of biological targets is warranted to fully elucidate the therapeutic potential of this chemical scaffold.
Scale-Up Synthesis of 2-Bromo-4-methoxyphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Bromo-4-methoxyphenol, a key intermediate in the pharmaceutical and agrochemical industries. The protocol detailed herein is adapted from established industrial bromination processes for analogous phenolic compounds and is designed to be a robust starting point for kilogram-scale production. This guide includes a detailed experimental protocol, safety considerations, tabulated quantitative data, and process flow diagrams to ensure clarity and reproducibility.
Introduction
This compound is a valuable building block in organic synthesis, utilized in the development of a variety of biologically active molecules.[1] Its synthesis involves the regioselective bromination of 4-methoxyphenol (B1676288). While numerous lab-scale preparations exist, this document focuses on providing a scalable and efficient protocol suitable for industrial applications. The presented method is based on the direct bromination of 4-methoxyphenol using liquid bromine in a suitable solvent, followed by a robust work-up and purification procedure.
Chemical Reaction Pathway
The synthesis proceeds via an electrophilic aromatic substitution, where bromine is introduced ortho to the hydroxyl group of 4-methoxyphenol.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
This protocol is designed for a target scale of approximately 1 kilogram of this compound.
Materials and Equipment:
-
Reactors: 20L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Glassware: Appropriate flasks, beakers, and graduated cylinders.
-
Purification: Distillation apparatus with a vacuum pump and fractionating column.
-
Safety: Fume hood, personal protective equipment (PPE) including chemical resistant gloves, safety goggles, and a lab coat.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methoxyphenol | 124.14 | 1.24 kg | 10.0 |
| Bromine | 159.81 | 1.68 kg (0.54 L) | 10.5 |
| Dichloromethane | 84.93 | 10 L | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Sodium Sulfite (B76179) | 126.04 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Table 1: Reagent Quantities for Scale-Up Synthesis.
Procedure:
-
Reaction Setup:
-
Charge the 20L jacketed glass reactor with 1.24 kg (10.0 mol) of 4-methoxyphenol and 10 L of dichloromethane.
-
Begin stirring and cool the mixture to -5°C to 0°C using a circulating chiller.
-
-
Bromination:
-
Slowly add 1.68 kg (10.5 mol) of bromine to the addition funnel.
-
Add the bromine dropwise to the reaction mixture over a period of 2-3 hours, maintaining the internal temperature between -5°C and 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Work-up:
-
Slowly add a saturated aqueous solution of sodium sulfite to the reaction mixture to quench any unreacted bromine. The red-brown color of bromine should disappear.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid (HBr) formed during the reaction. Be cautious of gas evolution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water (2 x 2 L) and then with brine (1 x 2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation.
-
Set up a distillation apparatus and carefully distill the crude product under reduced pressure.
-
Collect the fraction boiling at the appropriate temperature and pressure for this compound.
-
Table 2: Summary of Reaction Parameters.
| Parameter | Value |
| Reaction Temperature | -5°C to 0°C |
| Reaction Time | 3-5 hours |
| Solvent | Dichloromethane |
| Purification Method | Vacuum Distillation |
| Expected Yield | 85-95% |
| Expected Purity | >98% |
Process Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-methoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-methoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities encountered during the synthesis of this compound, typically prepared by the bromination of 4-methoxyphenol (B1676288), are:
-
Unreacted Starting Material: 4-Methoxyphenol.
-
Over-brominated Product: 2,6-Dibromo-4-methoxyphenol.
-
Positional Isomer: 3-Bromo-4-methoxyphenol (less common due to directing effects of the hydroxyl and methoxy (B1213986) groups).
-
Solvent-related impurities: Depending on the solvent used.
Q2: How can I minimize the formation of the di-brominated impurity?
A2: The formation of 2,6-Dibromo-4-methoxyphenol is a common issue due to the activating nature of the phenol (B47542) and methoxy groups. To minimize its formation, consider the following:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to 4-methoxyphenol.
-
Slow Addition of Brominating Agent: Add the brominating agent dropwise at a low temperature to control the reaction rate and prevent localized excess of bromine.
-
Choice of Brominating Agent: Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine.
-
Low Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.
Q3: What is the best way to monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Use a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the starting material, product, and byproducts. The product, being more polar than the starting material due to the bromine atom, will have a slightly lower Rf value. The di-brominated product will have an even lower Rf.
-
GC-MS: This technique can provide a more quantitative assessment of the reaction mixture composition, allowing for the identification of components based on their retention times and mass spectra.
Q4: What are the recommended purification methods for this compound?
A4: The most common and effective purification method is flash column chromatography on silica (B1680970) gel. A gradient elution with a mixture of hexane and ethyl acetate (B1210297) is typically used to separate the desired product from the less polar starting material and the more polar di-brominated impurity. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Issue | Observation | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Product | The isolated yield of this compound is significantly lower than expected. | 1. Incomplete reaction. 2. Loss of product during work-up or purification. 3. Sub-optimal reaction conditions. | 1. Monitor the reaction by TLC or GC-MS to ensure completion. 2. Ensure proper extraction and handling during the work-up. Optimize the column chromatography conditions to minimize product loss. 3. Re-evaluate the reaction temperature, time, and stoichiometry of reagents. |
| High Level of Di-brominated Impurity | Significant amount of 2,6-Dibromo-4-methoxyphenol is observed in the product mixture. | 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Rapid addition of the brominating agent. | 1. Use a precise 1:1 molar ratio of brominating agent to starting material. 2. Maintain a low reaction temperature (0-5 °C). 3. Add the brominating agent slowly and dropwise. |
| Presence of Unreacted Starting Material | A significant amount of 4-methoxyphenol remains in the final product. | 1. Insufficient amount of brominating agent. 2. Reaction time is too short. 3. Low reaction temperature leading to a sluggish reaction. | 1. Ensure the use of at least one full equivalent of the brominating agent. 2. Extend the reaction time and monitor for the disappearance of the starting material by TLC or GC-MS. 3. If the reaction is too slow at a low temperature, consider a slight increase while carefully monitoring for the formation of di-brominated product. |
| Formation of Colored Impurities | The reaction mixture or final product has a dark color. | Oxidation of the phenol. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. A charcoal treatment of the crude product before purification may help to remove some colored impurities. |
Data Presentation: Common Impurities and their Characteristics
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected 1H NMR Signals (Aromatic Region, CDCl3) |
| 4-Methoxyphenol (Starting Material) | 124.14 | 243 | Two doublets around 6.8 ppm | |
| This compound (Product) | 203.03 | 145 (15 mmHg) | A doublet around 7.0 ppm, a doublet of doublets around 6.9 ppm, and a doublet around 6.8 ppm.[1] | |
| 2,6-Dibromo-4-methoxyphenol (Impurity) | ![]() | 281.93 | - | A singlet around 7.2 ppm. |
| 4-Bromo-2-methoxyphenol (Isomeric Impurity) | 203.03 | - | A doublet around 7.0 ppm, and two doublets of doublets around 6.8-6.9 ppm.[1] |
Experimental Protocols
Synthesis of this compound
This protocol describes the regioselective monobromination of 4-methoxyphenol using N-bromosuccinimide (NBS).
Materials:
-
4-Methoxyphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x volume of ACN).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
References
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-4-methoxyphenol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-4-methoxyphenol.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when performing Suzuki coupling with this compound.
Question 1: I am observing low to no conversion of my this compound starting material. What are the likely causes and how can I improve the yield?
Answer:
Low conversion with this compound is a common challenge that can often be attributed to the electronic properties of the substrate and suboptimal reaction conditions. The presence of two electron-donating groups (hydroxyl and methoxy) on the phenyl ring can make the aryl bromide less reactive towards oxidative addition, which is often the rate-limiting step of the catalytic cycle.[1]
Here are key areas to investigate for troubleshooting:
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Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient. For electron-rich aryl bromides, more robust catalyst systems are often required.
-
Recommendation: Switch to a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine (B1218219) ligand. Ligands from the Buchwald family (e.g., SPhos, XPhos) are highly effective for such challenging couplings as they promote the crucial oxidative addition step.[2] Pre-formed palladium complexes incorporating these ligands (e.g., XPhos Pd G3) are also excellent choices that often give reproducible results.[2]
-
-
Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step without causing significant degradation of the starting materials or the catalyst.
-
Recommendation: While common bases like K₂CO₃ can be effective, stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are often more successful for less reactive aryl bromides.[2]
-
-
Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition.
-
Recommendation: Cautiously increase the reaction temperature, typically in the range of 80-110 °C.[2] Monitor for potential decomposition of starting materials or catalyst at higher temperatures.
-
Question 2: How does the free hydroxyl group on this compound affect the reaction, and do I need to protect it?
Answer:
The free hydroxyl group introduces two main considerations: its acidity and its potential to coordinate with the palladium catalyst.
-
Acidity: The phenolic proton will be deprotonated by the base used in the reaction to form a phenoxide. This is generally not detrimental to the coupling and in some cases can even be beneficial. Protection of the hydroxyl group is often not necessary and adds extra steps to the synthesis.
-
Catalyst Interaction: While there is a possibility of the resulting phenoxide coordinating to the palladium center, using bulky phosphine ligands can sterically shield the metal and minimize this interaction, preventing catalyst deactivation.
Recommendation: In most cases, it is not necessary to protect the hydroxyl group. If you suspect catalyst inhibition is an issue, ensure you are using a suitable bulky ligand.
Question 3: I am observing significant byproduct formation, particularly debromination of the starting material and/or homocoupling of the boronic acid. How can I minimize these side reactions?
Answer:
-
Debromination: This side reaction occurs when the aryl-palladium intermediate reacts with a hydride source instead of the boronic acid.
-
Troubleshooting:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents.
-
Base Choice: Some bases or their impurities can act as hydride sources. Switching to a different base, like finely ground K₃PO₄, may help.
-
-
-
Homocoupling of Boronic Acid: The formation of a biaryl product from the coupling of two boronic acid molecules is typically caused by the presence of oxygen in the reaction.
-
Troubleshooting:
-
Inert Atmosphere: It is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[2]
-
Degassing: Thoroughly degas all solvents and the reaction mixture before heating. Common methods include sparging with an inert gas for 20-30 minutes or using freeze-pump-thaw cycles.[1]
-
-
Question 4: My starting materials are not fully soluble in the reaction mixture. What can I do?
Answer:
Poor solubility can lead to a sluggish and incomplete reaction.
-
Troubleshooting:
-
Solvent System: A mixture of a non-polar organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. Common choices include 1,4-dioxane/water, toluene/water, or THF/water, often in a 4:1 or similar ratio.[2]
-
Co-solvent: If solubility remains an issue, consider a more polar solvent like DMF, but be aware that it can be difficult to remove and may influence the reaction differently.[2]
-
Concentration: Adjusting the concentration of the reaction mixture might also improve solubility.
-
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for the Suzuki coupling of this compound based on best practices for structurally similar or electronically challenging substrates. Optimization will likely be required for specific boronic acid coupling partners.
Table 1: Recommended Catalyst Systems
| Palladium Source (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Often insufficient for electron-rich aryl bromides.[2] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand promotes oxidative addition and stabilizes the catalyst.[2] |
| Pd(dppf)Cl₂ (2-5) | - | Moderate to High | A robust and reliable pre-catalyst for many systems. |
| XPhos Pd G3 (1-3) | - | High to Excellent | A highly active pre-catalyst, often effective for challenging couplings.[2] |
Table 2: Influence of Base and Solvent on Yield
| Base (equivalents) | Solvent System | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O (4:1) | Moderate to High | A common and cost-effective choice.[2] |
| Cs₂CO₃ (2-3) | 1,4-Dioxane | High to Excellent | Often provides higher yields but is more expensive. |
| K₃PO₄ (2-3) | THF/H₂O (4:1) | High to Excellent | A strong, non-nucleophilic base that can be very effective for less reactive substrates.[2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium catalyst and ligand (see Table 1)
-
Base (see Table 2, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the boronic acid, the selected base, and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas. Repeat this vacuum/backfill cycle at least three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 85–100 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Visualizations
Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
Troubleshooting guide for reactions involving 2-Bromo-4-methoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-methoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity considerations for this compound?
A1: this compound has two primary reactive sites: the phenolic hydroxyl group and the carbon-bromine bond on the aromatic ring. The hydroxyl group is acidic and can act as a nucleophile, while the aryl bromide can participate in various cross-coupling reactions. The presence of the hydroxyl group can interfere with many reactions at the aryl bromide site, often necessitating the use of a protecting group.
Q2: Does the phenolic hydroxyl group of this compound interfere with cross-coupling reactions?
A2: Yes, the acidic proton of the hydroxyl group is incompatible with many organometallic reagents (like Grignard reagents) and strong bases used in coupling reactions. It can quench reagents and interfere with the catalytic cycle. Therefore, it is often necessary to protect the hydroxyl group before performing reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, or Grignard reactions.
Q3: What are suitable protecting groups for the hydroxyl group of this compound?
A3: Common protecting groups for phenols include ethers (e.g., methyl, benzyl (B1604629), methoxymethyl (MOM)) and silyl (B83357) ethers (e.g., TBS, TIPS). The choice of protecting group depends on the stability required for the subsequent reaction steps and the conditions for its removal.
Q4: How can I purify this compound and its derivatives?
A4: Purification is typically achieved by column chromatography on silica (B1680970) gel or recrystallization. For column chromatography, a common eluent system is a mixture of ethyl acetate (B1210297) and hexane. Recrystallization can be performed from a suitable solvent system, which needs to be determined empirically.
Troubleshooting Guides for Common Reactions
Williamson Ether Synthesis
The Williamson ether synthesis is used to convert the phenolic hydroxyl group of this compound into an ether, which can be a final product or a protecting group.
Q: I am getting a low yield in my Williamson ether synthesis with this compound. What could be the cause?
A: Low yields in this reaction can stem from several factors:
-
Ineffective Base: The base used may not be strong enough to fully deprotonate the phenol.
-
Poor Nucleophilicity: The resulting phenoxide might not be sufficiently nucleophilic.
-
Side Reactions: The alkyl halide might be undergoing elimination, especially if it is a secondary or tertiary halide.
-
Reagent Quality: The solvent may not be anhydrous, or the reagents may have degraded.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Incomplete deprotonation of the phenol. | Use a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF. For milder conditions, potassium carbonate (K2CO3) in DMF can be effective, but may require heating. |
| Low reaction temperature. | Gently heat the reaction mixture (e.g., 50-80 °C) and monitor by TLC. | |
| Formation of Side Products | Elimination of the alkyl halide (E2 reaction). | Use a primary alkyl halide. Secondary and tertiary alkyl halides are more prone to elimination under basic conditions.[1] |
| No Reaction | Poor quality of reagents or solvent. | Ensure all reagents are pure and the solvent is anhydrous. Dry solvents using appropriate methods. |
Experimental Protocol: Benzylation of this compound
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 equiv.).
-
Reagent Addition: Add benzyl bromide (1.1 equiv.) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Williamson Ether Synthesis.
Suzuki Cross-Coupling
The Suzuki reaction is a versatile method for forming carbon-carbon bonds between the aryl bromide of (protected) this compound and an organoboron compound.
Q: My Suzuki coupling reaction with protected this compound is giving a low yield and I observe starting material decomposition. What is going wrong?
A: Low yields and decomposition in Suzuki reactions can be due to several factors, especially with electron-rich aryl bromides.
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Inactive Catalyst: The palladium catalyst may not be active or may have decomposed.
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Inappropriate Ligand/Base/Solvent: The combination of ligand, base, and solvent is crucial for an efficient reaction and may not be optimal.
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Poor Quality Boronic Acid: The boronic acid may have decomposed or formed unreactive anhydrides (boroxines).
-
Hydrodehalogenation: A common side reaction is the replacement of the bromine atom with a hydrogen atom.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst. | Use a fresh batch of palladium catalyst (e.g., Pd(PPh3)4) or a more active pre-catalyst. Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). |
| Suboptimal reaction conditions. | Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) and solvents (e.g., dioxane/water, toluene, DMF).[2] | |
| Significant Side Products | Homocoupling of the boronic acid. | Use a slight excess (1.1-1.2 equiv.) of the boronic acid. Ensure thorough degassing of the reaction mixture. |
| Hydrodebromination (loss of bromine). | This can be promoted by certain bases or impurities. Using a different base or ensuring anhydrous conditions may help. | |
| Decomposition of Starting Material | High reaction temperature. | Lower the reaction temperature and increase the reaction time. |
Representative Data for Suzuki Coupling of Aryl Bromides (Analogous Systems)
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-2-methoxyphenol | (3-methoxyphenyl)boronic acid | Pd(PPh3)4 (3) | K2CO3 (2) | Dioxane/H2O | 80-110 | 70-90 |
| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)2 (2) / SPhos (4) | K3PO4 (2) | Toluene | 100 | >95 |
Experimental Protocol: Suzuki Coupling of MOM-protected this compound
-
Reaction Setup: To a Schlenk flask, add MOM-protected this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh3)4 (3 mol%), and K2CO3 (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and replace the atmosphere with argon by evacuating and backfilling three times.
-
Solvent Addition: Add degassed 1,4-dioxane (B91453) and water (e.g., 4:1 mixture) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Caption: Troubleshooting logic for Suzuki coupling reactions.
Buchwald-Hartwig Amination
This reaction is used to form a carbon-nitrogen bond between (protected) this compound and an amine.
Q: My Buchwald-Hartwig amination is failing or giving very low yields. What are the common pitfalls?
A: Buchwald-Hartwig amination of electron-rich aryl bromides can be challenging. Common issues include:
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Catalyst Inactivation: The palladium catalyst can be deactivated by impurities or side reactions.
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Suboptimal Ligand: The choice of phosphine (B1218219) ligand is critical for this reaction.
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Ineffective Base: The base may not be strong enough or may be sterically hindered.
-
Poor Reagent Purity: Air and moisture can poison the catalyst.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield | Inactive catalyst. | Use a palladium pre-catalyst (e.g., G3 or G4 palladacycle) that readily forms the active Pd(0) species.[3] |
| Inappropriate ligand. | Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos, which are effective for challenging substrates.[3] | |
| Ineffective base. | Sodium tert-butoxide (NaOtBu) is a common and effective base. For base-sensitive substrates, consider weaker inorganic bases like Cs2CO3 or K3PO4.[3] | |
| Unsuitable solvent. | Toluene and dioxane are standard high-boiling, non-coordinating solvents for these reactions.[3] | |
| Reaction Stalls | Catalyst decomposition. | Lower the reaction temperature and extend the reaction time. Ensure a strictly inert atmosphere is maintained throughout the reaction. |
Experimental Protocol: Buchwald-Hartwig Amination of Benzyl-protected this compound
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2 equiv.) to a vial.
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Reagent Addition: Add the benzyl-protected this compound (1.0 equiv.) and the amine (1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene).
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Reaction: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS.
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Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
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Purification: Concentrate the filtrate and purify the crude product by column chromatography.
References
Technical Support Center: Purification of 2-Bromo-4-methoxyphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Bromo-4-methoxyphenol from a reaction mixture. The information is tailored for researchers, scientists, and professionals in drug development to assist in overcoming common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities arise from the bromination of 4-methoxyphenol (B1676288) and may include:
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Unreacted starting material: 4-methoxyphenol.
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Polybrominated side products: Primarily 2,6-dibromo-4-methoxyphenol.
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Residual brominating agent: Such as excess bromine.
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Other isomers: Depending on the reaction conditions, small amounts of other positional isomers could be present.
Q2: My crude product has a reddish-brown color. What is the cause and how can I remove it?
A2: The color is often due to the presence of residual elemental bromine (Br₂). This can be removed during the aqueous workup by washing the organic layer with a mild reducing agent solution, such as 10% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), until the color disappears.
Q3: I am having difficulty removing the unreacted 4-methoxyphenol. Which purification technique is most effective?
A3: Both column chromatography and recrystallization can be effective. Column chromatography on silica (B1680970) gel typically provides excellent separation. Careful selection of a recrystallization solvent system where the solubility of this compound and 4-methoxyphenol differ significantly with temperature is also a viable strategy.
Q4: My compound is not crystallizing from the chosen recrystallization solvent. What should I do?
A4: If crystallization does not occur, several techniques can be employed to induce it:
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Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: Add a single, pure crystal of this compound to the solution to act as a template for crystallization.
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Cooling: Ensure the solution is cooled to a sufficiently low temperature, for example, by using an ice bath or placing it in a refrigerator.
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Concentration: If too much solvent was used, carefully evaporate a portion of the solvent and allow the solution to cool again.
Q5: During column chromatography, my product is eluting with impurities. How can I improve the separation?
A5: To improve separation during column chromatography:
-
Optimize the solvent system: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal). An Rf value of 0.2-0.4 for the desired compound is often a good target for column separation.
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Use a shallower solvent gradient: If using gradient elution, make the increase in polarity more gradual.
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Increase the column length or use a smaller diameter column: This increases the surface area of the stationary phase and can improve resolution.
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Ensure proper column packing: A well-packed column without any air bubbles or channels is crucial for good separation.
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Dry loading: If the crude product has low solubility in the initial eluent, consider dry loading it onto the column by pre-adsorbing it onto a small amount of silica gel.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Incomplete reaction. - Product loss during aqueous workup (e.g., formation of emulsions). - Inefficient extraction. - Co-elution with impurities during column chromatography. - Product remains in the mother liquor after recrystallization. | - Monitor the reaction by TLC to ensure completion. - To break emulsions, add brine or a small amount of a different organic solvent. - Perform multiple extractions with the organic solvent. - Optimize the column chromatography solvent system using TLC. - Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| Product is an oil, not a solid | - Presence of impurities that lower the melting point. - Residual solvent. | - Re-purify the product using column chromatography. - Ensure the purified product is thoroughly dried under high vacuum to remove all traces of solvent. |
| Multiple spots on TLC after purification | - Inadequate separation during column chromatography. - Decomposition of the product on the silica gel. | - Re-run the column with a less polar solvent system or a shallower gradient. - To check for decomposition, spot the crude material on a TLC plate, then add a small amount of silica gel to a solution of the crude material, stir for a while, and spot again next to the original spot. If new spots appear, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with triethylamine. |
| White precipitate forms during aqueous workup | - The product may be precipitating out of the organic phase if its solubility is low in the chosen solvent. | - Add more organic solvent to redissolve the product. - Consider using a different organic solvent with higher solubility for the product. |
Experimental Protocols
Protocol 1: Workup of the Reaction Mixture
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Cool the reaction mixture to room temperature.
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If the reaction was performed in a solvent like dichloromethane (B109758) or ethyl acetate (B1210297), proceed to the washing steps. If a different solvent was used, it may need to be removed and the residue redissolved in a suitable extraction solvent.
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Transfer the organic mixture to a separatory funnel.
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Wash the organic layer sequentially with:
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1 M HCl (if a basic catalyst was used).
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10% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine (wash until the organic layer is colorless).
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Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
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Brine (saturated aqueous NaCl) to remove the bulk of the water.
-
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
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Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system for column chromatography using TLC. A common starting point for brominated phenols is a mixture of hexane (B92381) and ethyl acetate. A gradient of 10% to 30% ethyl acetate in hexanes has been shown to be effective for separating bromo-methoxy-phenols.[1]
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Column Packing:
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Select an appropriately sized column based on the amount of crude material (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
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-
Sample Loading:
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Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.
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Carefully load the sample onto the top of the silica gel bed.
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Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the column.
-
-
Elution:
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Begin eluting with the least polar solvent mixture.
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Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column.
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Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
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Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For the related compound 4-methoxyphenol, petroleum ether is a suitable recrystallization solvent.[2] This or a mixture of a non-polar solvent like hexane or heptane (B126788) with a slightly more polar solvent like ethyl acetate or toluene (B28343) could be a good starting point.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add more hot solvent in small portions until the solid is completely dissolved.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: TLC Data for Separation of Bromo-methoxy-phenols
| Compound | Eluent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| 2,6-dibromo-4-methoxyphenol | 9:1 | Higher Rf (less polar) |
| This compound | 8:2 to 7:3 | ~0.3 - 0.5 |
| 4-methoxyphenol | 7:3 | Lower Rf (more polar) |
Note: Rf values are approximate and can vary depending on the specific TLC plate, temperature, and chamber saturation.
Table 2: Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexane/Ethyl Acetate (e.g., starting from 95:5 and gradually increasing to 70:30)[1] |
| Silica to Compound Ratio | 30:1 to 100:1 by weight |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 2-Bromo-4-methoxyphenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 2-Bromo-4-methoxyphenol. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound? The most common and direct precursor for the synthesis of this compound is 4-methoxyphenol (B1676288) (also known as mequinol or p-hydroxyanisole).
Q2: Which brominating agent is recommended for this synthesis to ensure high regioselectivity? N-Bromosuccinimide (NBS) is often recommended as a milder and more selective brominating agent compared to molecular bromine (Br₂).[1][2] The use of NBS can help minimize the formation of common side products.[1]
Q3: What are the primary byproducts I should be aware of during the synthesis? The primary byproduct is the dibrominated species, 2,6-dibromo-4-methoxyphenol. The formation of this byproduct is due to the high activation of the aromatic ring by both the hydroxyl and methoxy (B1213986) groups.[1][3]
Q4: How can I monitor the progress of the reaction? The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for tracking the consumption of the starting material (4-methoxyphenol) and the formation of the desired product and any byproducts.[1]
Q5: What is a general purification strategy for isolating this compound? Following the reaction, a standard work-up procedure involves quenching the reaction, followed by extraction with an organic solvent. The crude product is then typically purified using flash column chromatography on silica (B1680970) gel to separate the desired monobrominated product from unreacted starting material and dibrominated byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple byproducts. - Suboptimal reaction temperature. - Inefficient purification. | - Monitor the reaction using TLC until the starting material is consumed. - Slowly add the brominating agent to improve selectivity.[3] - Maintain the reaction at the recommended temperature (e.g., 0 °C to room temperature). - Optimize the solvent system for column chromatography to ensure good separation. |
| Formation of Significant Dibrominated Byproduct | - The stoichiometry of the brominating agent is too high. - The brominating agent was added too quickly, creating localized high concentrations. - The reaction was run for an extended period after the completion of the initial bromination. | - Use a precise 1.0 equivalent of NBS relative to the 4-methoxyphenol.[3] - Add the NBS solution dropwise or in small portions over a defined period.[3] - Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed. |
| Presence of Unreacted Starting Material | - Insufficient amount of brominating agent. - Low reaction temperature or short reaction time. - Deactivation of the brominating agent due to moisture. | - Ensure accurate weighing and stoichiometry of reagents. - Allow the reaction to proceed for the recommended duration and at the optimal temperature. - Use anhydrous solvents and perform the reaction under an inert atmosphere if necessary. |
| Product Degradation or Darkening of the Reaction Mixture | - Oxidation of the phenol (B47542) by the brominating agent. - Reaction temperature is too high. - Presence of impurities that catalyze decomposition. | - Use a milder brominating agent like NBS.[1] - Maintain a low and controlled reaction temperature. - Ensure all glassware is clean and reagents are of high purity. |
Data Summary Table
The following table summarizes optimized reaction conditions for the selective mono-ortho-bromination of a similar p-substituted phenol (p-cresol) using NBS, which can be adapted for 4-methoxyphenol.
| Substrate | Brominating Agent (Equivalents) | Catalyst (mol %) | Solvent | Reaction Time | Yield of Ortho-brominated Product |
| p-Cresol | NBS (1.0) | p-TsOH (10) | ACS-grade Methanol (B129727) | 25 min | 92%[3] |
Detailed Experimental Protocol
This protocol is based on a highly selective ortho-bromination method developed for para-substituted phenols.[3]
Objective: To synthesize this compound from 4-methoxyphenol with high yield and selectivity.
Materials:
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4-methoxyphenol
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N-Bromosuccinimide (NBS)
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p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
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ACS-grade Methanol
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Ethyl acetate (B1210297)
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Saturated aqueous sodium thiosulfate (B1220275) solution
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Brine
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Silica gel for column chromatography
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Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methoxyphenol (1.0 equiv) and p-TsOH·H₂O (0.10 equiv) in a minimal amount of ACS-grade methanol.
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Preparation of Brominating Agent: In a separate flask, prepare a 0.1 M solution of NBS (1.0 equiv) in ACS-grade methanol.
-
Addition of NBS: Cool the solution of 4-methoxyphenol to 0 °C using an ice bath. Slowly add the NBS solution dropwise to the reaction mixture over a period of 20-30 minutes while stirring vigorously.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane (B92381):Ethyl Acetate eluent). The reaction is typically complete within 30 minutes to an hour.
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Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.
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Extraction: Remove the methanol under reduced pressure. Dilute the residue with water and extract the product with ethyl acetate (3 x 50 mL).
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Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate pure this compound.
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Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected NMR shifts for this compound are:
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Removal of unreacted starting material from 2-Bromo-4-methoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting material and other impurities from 2-Bromo-4-methoxyphenol. This resource is intended for researchers, scientists, and drug development professionals to aid in achieving high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a crude sample of this compound?
Common impurities can include unreacted 4-methoxyphenol (B1676288), di-brominated byproducts (e.g., 2,6-dibromo-4-methoxyphenol), and potentially other positional isomers depending on the reaction conditions.[1]
Q2: Which purification techniques are most effective for removing unreacted 4-methoxyphenol?
Both column chromatography and recrystallization are highly effective methods for purifying this compound and removing unreacted starting material.[2][3] The choice between them may depend on the scale of the reaction and the nature of the impurities.
Q3: What is a good starting point for a solvent system for Thin-Layer Chromatography (TLC) analysis?
A common and effective solvent system for the TLC analysis of this compound is a mixture of ethyl acetate (B1210297) and hexane (B92381). A ratio of 1:4 (ethyl acetate:hexane) has been reported to give an Rf value of approximately 0.28 for the desired product.[3]
Q4: How can I visualize the spots on the TLC plate?
Since this compound is an aromatic compound, it should be UV active and can be visualized under a UV lamp (254 nm).[1] Staining with iodine can also be an effective visualization method for aromatic compounds.
Q5: My purified this compound appears as a light brown or black solid. Is this normal?
While the pure compound is typically a light yellow solid, the presence of minor impurities can sometimes result in a darker coloration.[3] If the purity is confirmed by analytical methods like NMR or HPLC, the color may not be indicative of significant impurity. If desired, treatment with activated charcoal during recrystallization can help remove colored impurities.
Troubleshooting Guides
Column Chromatography
Problem: Poor separation between this compound and unreacted 4-methoxyphenol.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing both compounds to elute together. Decrease the polarity of the solvent system. For example, if you are using 20% ethyl acetate in hexane, try reducing it to 10-15%. The goal is to achieve a good separation of spots on the TLC plate, ideally with a ∆Rf of at least 0.2. |
| Column Overloading | Too much crude material has been loaded onto the column. As a general rule, the amount of crude material should be no more than 2-5% of the weight of the silica (B1680970) gel. |
| Column Packed Improperly | Channels or cracks in the silica gel can lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Problem: The product is eluting very slowly or not at all.
| Possible Cause | Suggested Solution |
| Solvent Polarity is Too Low | The eluent is not polar enough to move the compound down the column. Gradually increase the polarity of the solvent system. For example, if you started with 10% ethyl acetate in hexane, you can slowly increase it to 20% or 30%. |
| Compound Crashing Out | The compound may not be very soluble in the eluent and has precipitated at the top of the column. Try a different solvent system in which the compound is more soluble. |
Recrystallization
Problem: The compound does not crystallize from the solution upon cooling.
| Possible Cause | Suggested Solution |
| Too Much Solvent Used | The solution is not saturated enough for crystals to form. Evaporate some of the solvent to concentrate the solution and then try cooling it again. |
| Supersaturated Solution | The solution is supersaturated and requires a nucleation site to initiate crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound. |
| Inappropriate Solvent | The compound is too soluble in the chosen solvent even at low temperatures. Try a different solvent or a mixed solvent system where the compound has lower solubility at room temperature. |
Problem: The recovered product is an oil, not a solid.
| Possible Cause | Suggested Solution |
| Presence of Impurities | Impurities can lower the melting point and inhibit crystallization. Try purifying the crude material by column chromatography first to remove the bulk of the impurities. |
| Cooling Too Quickly | Rapid cooling can sometimes lead to oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low Melting Point of the Compound | The compound itself may have a low melting point. Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise to precipitate the solid. |
Data Presentation
Table 1: Example TLC Data for Separation of this compound
| Compound | Mobile Phase (Ethyl Acetate:Hexane, v/v) | Approximate Rf Value |
| This compound | 1:4 | 0.28[3] |
| 4-Methoxyphenol (starting material) | 1:4 | ~0.4 - 0.5 (more polar) |
| Di-brominated byproduct | 1:4 | ~0.1 - 0.2 (less polar) |
| Note: Rf values are approximate and can vary based on the specific conditions (e.g., TLC plate, temperature). |
Table 2: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Outcome |
| Hexane | Low | Moderate | Good Potential: The compound should be sparingly soluble when cold and dissolve when hot. |
| Ethanol (B145695)/Water | High in Ethanol, Low in Water | High in hot Ethanol | Good Potential (Mixed Solvent): Dissolve in a minimum of hot ethanol and add water dropwise until cloudy. |
| Toluene | Moderate | High | Possible: May require a co-solvent like hexane to reduce solubility upon cooling. |
| Dichloromethane (B109758) | High | High | Poor: The compound is too soluble for effective recrystallization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Objective: To separate this compound from unreacted 4-methoxyphenol and other impurities.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane
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Ethyl acetate
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Glass chromatography column
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Collection tubes
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TLC plates and chamber
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UV lamp
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates with varying ratios of ethyl acetate in hexane. Aim for an Rf value of 0.2-0.3 for this compound. A good starting point is 15-20% ethyl acetate in hexane.
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Column Packing:
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Prepare a slurry of silica gel in hexane.
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Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles or cracks.
-
Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully add the sample to the top of the silica gel.
-
Allow the sample to adsorb onto the silica.
-
-
Elution:
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Begin eluting with the chosen solvent system (e.g., 15% ethyl acetate in hexane).
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Maintain a constant flow rate.
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Collect fractions in separate test tubes.
-
-
Fraction Analysis:
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Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., hexane or an ethanol/water mixture)
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Erlenmeyer flask
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Heating mantle or hot plate
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Büchner funnel and filter flask
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Filter paper
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., hexane).
-
Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid at the boiling point.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
Column chromatography conditions for 2-Bromo-4-methoxyphenol purification
This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of 2-Bromo-4-methoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: The standard stationary phase for the column chromatography of this compound is silica (B1680970) gel. A mesh size of 60-120 or 230-400 is commonly used for flash chromatography.[1][2] Silica gel is a polar adsorbent, which allows for the effective separation of moderately polar compounds like phenols.[3][4]
Q2: What is a good starting mobile phase for the purification of this compound?
A2: A good starting mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297). Based on TLC data for a similar compound, a ratio of 4:1 (hexane:ethyl acetate) is a reasonable starting point.[5] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to achieve optimal separation.
Q3: How can I monitor the separation during column chromatography?
A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[6] The fractions containing the pure product, as determined by TLC, can then be combined.
Q4: What are the potential impurities I might encounter?
A4: Potential impurities could include unreacted starting materials (e.g., 4-methoxyphenol), over-brominated products (e.g., dibrominated phenols), or other isomers formed during the synthesis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound elutes too quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the polar solvent (e.g., ethyl acetate). |
| Compound does not elute from the column (Low Rf) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent.[6] |
| Poor separation of the desired compound from impurities | 1. Inappropriate mobile phase polarity. 2. Column was overloaded with the crude sample. | 1. Optimize the mobile phase system using TLC before running the column. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. 2. Reduce the amount of crude material loaded onto the column. |
| Streaking or tailing of the compound on the column | 1. The compound may be too soluble in the mobile phase, causing it to wash through without proper separation. 2. The compound may be interacting too strongly with the stationary phase. | 1. Adjust the mobile phase to a less polar system. 2. For acidic compounds like phenols, adding a small amount of a slightly acidic solvent (e.g., a trace of acetic acid) to the mobile phase can sometimes improve peak shape. |
| Cracks or channels in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[4] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Ensure there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample and solvent addition.[7]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the dissolved sample onto the top of the sand layer using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with a low polarity solvent mixture (e.g., 4:1 hexane:ethyl acetate) and start collecting fractions.
-
Monitor the elution process using TLC to identify the fractions containing the purified product.
-
If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the ethyl acetate concentration).
4. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.
Mobile Phase Polarity Gradient:
| Hexane : Ethyl Acetate Ratio | Polarity | Expected Elution |
| 9 : 1 | Low | Non-polar impurities |
| 4 : 1 | Medium-Low | This compound (initial trial) |
| 2 : 1 | Medium | More polar impurities or slower elution of the product |
| 1 : 1 | Medium-High | Highly polar impurities |
Experimental Workflow
References
Preventing debromination of 2-Bromo-4-methoxyphenol during reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with 2-Bromo-4-methoxyphenol, with a particular focus on preventing unwanted debromination during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a common problem with this compound?
A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on this compound is replaced by a hydrogen atom. This is a common issue in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann condensations. The electron-donating nature of the methoxy (B1213986) and hydroxyl groups on the aromatic ring makes the carbon-bromine bond more susceptible to cleavage, particularly under certain reaction conditions. The mechanism often involves the formation of a palladium-hydride species which can then participate in a competing catalytic cycle leading to the debrominated product.[1]
Q2: What are the key factors that influence the extent of debromination?
A2: Several factors can contribute to the degree of debromination:
-
Catalyst and Ligand: The choice of palladium catalyst and the associated phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step over the debromination pathway.[2][3]
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Base: The strength and type of base used can significantly impact the reaction outcome. Strong, nucleophilic bases can sometimes promote the formation of hydride species that lead to debromination.
-
Solvent: Protic solvents or the presence of water can be a source of hydride ions, increasing the likelihood of debromination. Therefore, using anhydrous and degassed solvents is crucial.
-
Temperature: Higher reaction temperatures can sometimes increase the rate of debromination.
Q3: Can you recommend a general starting point for a Suzuki-Miyaura coupling reaction with this compound to minimize debromination?
A3: A good starting point would be to use a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst with a bulky, electron-rich phosphine ligand such as XPhos or SPhos. For the base, a weaker, non-nucleophilic option like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) is recommended. The reaction should be carried out in an anhydrous, aprotic solvent like dioxane or toluene (B28343) under a strict inert atmosphere (argon or nitrogen). It is advisable to start at a moderate temperature (e.g., 80 °C) and monitor the reaction progress.
Troubleshooting Guides
Issue 1: Significant amount of 4-methoxyphenol (B1676288) (debrominated product) observed in the reaction mixture.
This is a clear indication that the debromination side reaction is competing effectively with your desired transformation.
dot
Caption: Troubleshooting logic for significant debromination.
| Potential Cause | Troubleshooting Action |
| Presence of a hydride source | Ensure all glassware is oven-dried. Use anhydrous and thoroughly degassed solvents (e.g., dioxane, toluene). |
| Inappropriate base | Switch from strong, nucleophilic bases (e.g., NaOH, NaOtBu) to weaker, non-nucleophilic inorganic bases like finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). |
| Suboptimal catalyst/ligand system | For palladium-catalyzed reactions, use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can accelerate the desired reductive elimination step relative to debromination. |
| High reaction temperature | Lower the reaction temperature and monitor the reaction over a longer period. High temperatures can sometimes favor the debromination pathway. |
Issue 2: Low or no yield of the desired product, with starting material consumed.
This suggests that while the this compound is reacting, it is being converted into byproducts, primarily the debrominated compound.
dot
Caption: Workflow for troubleshooting low product yield.
| Potential Cause | Troubleshooting Action |
| Dominant Debromination Pathway | The reaction conditions strongly favor debromination over the desired coupling. This is the most likely cause if 4-methoxyphenol is the major byproduct. Refer to the troubleshooting guide for "Issue 1" to adjust your reaction parameters. |
| Catalyst Deactivation | The palladium catalyst may be deactivating over the course of the reaction. Ensure a strictly inert atmosphere is maintained throughout the reaction. Consider using a more robust pre-catalyst. |
| Poor Reactivity of Coupling Partner | If the other reactant in your coupling reaction is not sufficiently reactive, this can allow more time for the debromination of this compound to occur. Consider using a more reactive coupling partner or optimizing conditions to favor its participation. |
Quantitative Data Summary
The following tables provide illustrative data on how the choice of ligand and base can affect the outcome of common cross-coupling reactions with electron-rich aryl bromides, aiming to minimize debromination.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide with Phenylboronic Acid
| Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 45 | 30 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 80 | 85 | <5 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 90 | 92 | <3 |
| Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 85 | 60 | 15 |
Table 2: Illustrative Yields for Buchwald-Hartwig Amination of an Electron-Rich Aryl Bromide with Morpholine
| Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield of Aminated Product (%) | Yield of Debrominated Product (%) |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 70 | 25 |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 90 | 90 | <5 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 95 | <2 |
| [Pd(allyl)Cl]₂ | cataCXium A | K₂CO₃ | t-BuOH | 80 | 88 | <7 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is designed to minimize debromination.
dot
Caption: Experimental workflow for a debromination-minimized Suzuki coupling.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely powdered
-
Anhydrous 1,4-dioxane (B91453)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and finely powdered potassium phosphate (2.0 eq.).
-
In a separate vial, weigh the palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.) and add them to the Schlenk flask.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol employs a robust catalyst system to favor C-N bond formation.
dot
References
Technical Support Center: Catalyst Selection for Efficient Coupling of 2-Bromo-4-methoxyphenol
Welcome to the Technical Support Center for the efficient coupling of 2-Bromo-4-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for common cross-coupling reactions.
Introduction
This compound is a valuable building block in organic synthesis. However, its electronic properties and the presence of a phenolic hydroxyl group can present challenges in typical cross-coupling reactions. This guide focuses on three widely used methods for C-C and C-N bond formation: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation.
Frequently Asked Questions (FAQs)
Q1: Which coupling reaction is best suited for this compound?
A1: The choice of reaction depends on the desired bond formation.
-
For C-C bond formation (biaryl synthesis): The Suzuki-Miyaura coupling is generally the most robust and versatile method, offering high functional group tolerance and milder reaction conditions.[1]
-
For C-N bond formation (arylamine synthesis): The Buchwald-Hartwig amination is a powerful and widely used method with a broad substrate scope.[2][3]
-
For C-O bond formation (diaryl ether synthesis) or C-N bond formation: The Ullmann condensation is a classical method, particularly for forming C-O bonds, and has seen modern improvements with the use of ligands.[1][4]
Q2: Do I need to protect the phenolic hydroxyl group of this compound before the coupling reaction?
A2: Not always, but it is a critical consideration. The acidic proton of the hydroxyl group can interfere with the catalytic cycle, particularly in Suzuki and Buchwald-Hartwig reactions, by reacting with the base or organometallic intermediates.
-
When to consider protection: If you experience low yields, catalyst deactivation, or significant side product formation, protecting the hydroxyl group is a good strategy. Common protecting groups include methyl ether, benzyl (B1604629) ether, or silyl (B83357) ethers.
-
When protection may not be necessary: With robust catalyst systems and carefully optimized reaction conditions, direct coupling of the unprotected phenol (B47542) can be successful. For Ullmann C-O coupling, the deprotonated phenol is the reacting nucleophile.
Q3: What are the most common side reactions to expect?
A3: Common side reactions include:
-
Protodebromination: Replacement of the bromine atom with a hydrogen atom. This can be caused by trace amounts of water or other proton sources.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the aryl halide itself. This is often promoted by the presence of oxygen.[5]
-
Oxidative Coupling: Phenols can undergo oxidative dimerization to form biphenol derivatives.[6]
-
Catalyst Decomposition: Formation of inactive palladium black, especially at high temperatures.[5]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Ensure proper storage under an inert atmosphere. Consider using a pre-formed catalyst. |
| Inefficient Oxidative Addition | The electron-rich nature of this compound can slow this step. Switch to a more electron-rich and bulky phosphine (B1218219) ligand (e.g., SPhos, XPhos, RuPhos).[5] Increase the reaction temperature incrementally. |
| Inappropriate Base | The base is crucial for activating the boronic acid.[7] Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][5] Ensure the base is finely powdered and anhydrous. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and reagents. Consider using a more stable boronic ester (e.g., pinacol (B44631) ester).[5] |
| Interference from Phenolic -OH | Protect the hydroxyl group (e.g., as a methyl or silyl ether) before the coupling reaction. |
Buchwald-Hartwig Amination
Issue: Low Conversion or Catalyst Deactivation
| Potential Cause | Suggested Solution |
| Catalyst Inhibition by Phenol | The acidic proton of the phenol can poison the catalyst. Protect the hydroxyl group prior to the amination reaction. |
| Ligand Choice | For electron-rich aryl bromides, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally effective.[2] |
| Base Incompatibility | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[3] However, ensure they are compatible with other functional groups on your substrates. |
| Amine Reactivity | Primary amines can sometimes undergo double arylation. Using bulky ligands can help promote monoarylation.[8] |
Ullmann Condensation (C-O Coupling)
Issue: Sluggish Reaction and Low Yield
| Potential Cause | Suggested Solution |
| Low Catalyst Activity | Traditional Ullmann reactions require high temperatures and stoichiometric copper.[9] Modern protocols use catalytic copper(I) salts (e.g., CuI) with accelerating ligands. |
| Ligand Selection | Ligands such as 1,10-phenanthroline, N,N-dimethylglycine, or various diamines can significantly improve reaction rates and yields under milder conditions.[4] |
| Base and Solvent | A strong base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate the phenol.[4] High-boiling polar solvents like DMF, NMP, or pyridine (B92270) are typically used.[1] |
| Reaction Temperature | While modern methods are milder, Ullmann reactions often still require elevated temperatures (90-150 °C).[4][10] |
Quantitative Data from Analogous Reactions
Due to the limited availability of specific data for this compound, the following tables summarize typical reaction conditions and yields for structurally similar substrates. This data provides a valuable starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Analogous Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-methoxyphenol | 3-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-110 | - | Good |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 16 | 95 |
| 3-Bromoanisole | Phenylboronic acid | Immobilized Pd | K₂CO₃ | H₂O/EtOH | 120 | 0.17 | High |
Table 2: Buchwald-Hartwig Amination of Analogous Aryl Bromides
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-(4-Bromo-3-methoxyphenyl)acetonitrile | Ammonia equivalent | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | - | - |
| 4-Bromoanisole | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 80 | 24 | 98 |
| 4-Bromoanisole | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 2 | 98 |
Table 3: Ullmann Condensation of Analogous Phenols and Aryl Halides
| Aryl Halide | Phenol/Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | 4-Methoxyphenol | meso Cu/MnOx | K₂CO₃ | DMF | 140 | 3 | >99 |
| 2-Bromonitrobenzene | - (Homocoupling) | Copper | - | - | High | - | - |
| Aryl Bromide | Phenol | CuI / N,N-Dimethyl-glycine | Cs₂CO₃ | Dioxane | 90 | 8-24 | 78-94 |
Experimental Protocols
The following are generalized experimental protocols adapted for this compound based on established procedures for similar substrates. Note: These are starting points and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[1]
-
Seal the flask, and evacuate and backfill with an inert gas three times.[1]
-
Add the degassed dioxane/water solvent mixture via syringe.[1]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: Buchwald-Hartwig Amination (with protected phenol)
Materials:
-
Protected this compound (e.g., 2-bromo-1,4-dimethoxybenzene) (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (1.2-2.4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the protected this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.[2]
-
Seal the tube, remove from the glovebox, and add anhydrous toluene and the amine via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature, quench with a saturated aqueous solution of ammonium (B1175870) chloride, and extract with an organic solvent.[11]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
If necessary, deprotect the hydroxyl group using appropriate conditions.
Protocol 3: Ullmann C-O Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, aryl halide, CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110-130 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[12]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[3]
Caption: A logical workflow for troubleshooting low-yielding coupling reactions.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromo-4-methoxyphenol and 4-Bromo-2-methoxyphenol for Pharmaceutical and Agrochemical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. The isomeric bromomethoxyphenols, specifically 2-Bromo-4-methoxyphenol and 4-Bromo-2-methoxyphenol, are versatile intermediates in the production of pharmaceuticals and agrochemicals.[1][2] Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, improving yields, and controlling regioselectivity. This guide provides an objective comparison of the reactivity of these two isomers in key synthetic transformations, supported by theoretical principles and experimental data from analogous systems.
Structural and Electronic Properties
The reactivity of an aromatic compound is fundamentally governed by the electronic and steric effects of its substituents. In both this compound and 4-Bromo-2-methoxyphenol, the benzene (B151609) ring is substituted with a hydroxyl (-OH) group, a methoxy (B1213986) (-OCH3) group, and a bromine (-Br) atom.
The hydroxyl and methoxy groups are both activating, ortho-, para-directing groups due to the resonance effect of the oxygen lone pairs, which donate electron density to the aromatic ring.[3][4] Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions due to the resonance effect of its lone pairs.[5][6] The interplay of these directing effects and the steric hindrance imposed by the substituents dictates the regioselectivity and overall reactivity of each isomer.
| Property | This compound | 4-Bromo-2-methoxyphenol |
| CAS Number | 17332-11-5[7] | 7368-78-7[8] |
| Molecular Formula | C₇H₇BrO₂[7] | C₇H₇BrO₂[8] |
| Molecular Weight | 203.03 g/mol [7] | 203.03 g/mol [8] |
| Melting Point | 39-45 °C | 34-37 °C[9] |
| Appearance | White to light yellow crystalline powder[6] | White to off-white solid |
Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The activating hydroxyl and methoxy groups in both isomers strongly influence the outcome of these reactions.
In This compound , the hydroxyl and methoxy groups are para to each other. Their activating effects reinforce each other, strongly directing incoming electrophiles to the positions ortho to the hydroxyl group (positions 3 and 5) and ortho to the methoxy group (position 3). The bromine atom at position 2 exerts a steric hindrance effect, which may disfavor substitution at the adjacent position 3.
In 4-Bromo-2-methoxyphenol , the hydroxyl and methoxy groups are ortho to each other. Their activating effects are also synergistic. The positions ortho and para to the hydroxyl group are 3, 5, and 1 (occupied by the methoxy group), and the positions ortho and para to the methoxy group are 1 (occupied by the hydroxyl group), 3, and 5. The bromine at the 4-position is para to the hydroxyl group. Therefore, electrophilic attack is most likely to occur at positions 3 and 5.
Theoretical Reactivity: Based on the combined directing effects, 4-Bromo-2-methoxyphenol is predicted to be more reactive towards electrophilic aromatic substitution than this compound. The ortho-para directing effects of the hydroxyl and methoxy groups in the 4-bromo isomer are less sterically hindered compared to the 2-bromo isomer, where the bromine atom can obstruct the approach of an electrophile to the adjacent activated position.
Reactivity in Nucleophilic Substitution: Williamson Ether Synthesis
The Williamson ether synthesis, a classic SN2 reaction, can be employed to alkylate the phenolic hydroxyl group. The reactivity in this case depends on the acidity of the phenol (B47542) and the steric accessibility of the resulting phenoxide ion.
The acidity of the phenol is influenced by the electronic effects of the other substituents. Electron-withdrawing groups generally increase acidity. In both isomers, the bromine atom exerts an electron-withdrawing inductive effect.
Theoretical Reactivity: The relative acidity of the two isomers is not straightforward to predict without experimental pKa values. However, in terms of the subsequent SN2 reaction, the phenoxide derived from 4-Bromo-2-methoxyphenol might be slightly more sterically hindered due to the adjacent methoxy group compared to the phenoxide of This compound , where the bromo group is ortho to the hydroxyl.
Below is a generalized workflow for the Williamson Ether Synthesis of these compounds.
Reactivity in Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The reactivity of the aryl bromide in the oxidative addition step is a key factor. Electron-withdrawing groups on the aromatic ring generally increase the rate of oxidative addition.
Theoretical Reactivity: In both isomers, the electron-donating hydroxyl and methoxy groups decrease the reactivity of the C-Br bond towards oxidative addition compared to unsubstituted bromobenzene. However, the relative deactivating effects of these groups at different positions will influence the overall reactivity. In This compound , the strongly activating methoxy group is para to the bromine, which would significantly deactivate the C-Br bond. In 4-Bromo-2-methoxyphenol , the methoxy group is ortho to the bromine, and the hydroxyl is para. The combined deactivating effect might be slightly less pronounced than in the 2-bromo isomer, potentially making 4-Bromo-2-methoxyphenol slightly more reactive in Suzuki-Miyaura coupling.
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling of these bromomethoxyphenols.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. csun.edu [csun.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. afit.edu [afit.edu]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Ch24 : Phenols [chem.ucalgary.ca]
The Role of Bromophenols in Modern Organic Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the successful synthesis of complex molecules. Bromophenols, a class of halogenated aromatic compounds, have emerged as versatile intermediates in organic synthesis, offering a balance of reactivity and stability. This guide provides a comparative study of bromophenols against other halogenated phenols, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.
Bromophenols are frequently employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions. Their reactivity is intermediate between the highly reactive iodophenols and the less reactive chlorophenols, providing a strategic advantage in sequential cross-coupling reactions.
Comparative Reactivity in Cross-Coupling Reactions
The utility of halophenols in cross-coupling reactions is largely dictated by the strength of the carbon-halogen bond. The generally accepted order of reactivity for halogens in the oxidative addition step of palladium-catalyzed reactions is I > Br > Cl.[1] This trend is a consequence of the decreasing bond dissociation energy from C-Cl to C-I.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of halogen on the phenol (B47542) substrate significantly impacts the reaction conditions and outcomes. Iodophenols readily undergo coupling under mild conditions, while chlorophenols often require more forcing conditions and specialized catalyst systems. Bromophenols offer a convenient middle ground.
In a comparative study, the coupling of 4-halophenols with phenylboronic acid demonstrates this reactivity trend. While 4-iodophenol (B32979) provides excellent yields with standard palladium catalysts, 4-bromophenol (B116583) requires slightly more forcing conditions or more active catalysts to achieve comparable results.[2] 4-chlorophenol (B41353), on the other hand, necessitates the use of highly active catalyst systems and often higher temperatures.
| Halophenol | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodophenol | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 80 | 12 | >95 | [1] |
| 4-Bromophenol | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 18-22 | ~90 | [3] |
| 4-Chlorophenol | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 100 | 24 | ~85 | [4] |
Table 1: Comparison of Halophenol Reactivity in Suzuki-Miyaura Coupling with Phenylboronic Acid.
Sonogashira Coupling
The Sonogashira coupling, which forms carbon-carbon triple bonds, exhibits a similar reactivity trend for halophenols. Aryl iodides are significantly more reactive than aryl bromides, allowing for selective couplings in dihalogenated compounds containing both iodine and bromine.[5] This differential reactivity is a powerful tool in the synthesis of complex molecules, where sequential functionalization is required. For instance, 4-bromo-3-iodophenol (B1526393) can be selectively alkynylated at the iodo-position while leaving the bromo-position intact for subsequent transformations.[5]
| Halophenol | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodophenol | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | Room Temp | 3 | ~90 | [6] |
| 4-Bromophenol | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60-80 | 12-24 | ~85 | [5] |
| 4-Chlorophenol | Pd₂(dba)₃/XPhos/CuI | Cs₂CO₃ | Dioxane | 100 | 24 | ~70 | [6] |
Table 2: Comparison of Halophenol Reactivity in Sonogashira Coupling with Phenylacetylene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital method for the formation of C-N bonds. Similar to C-C coupling reactions, the reactivity of the aryl halide is crucial. Aryl bromides are commonly used substrates for this reaction, offering a good balance between reactivity and the stability of the starting material.[7] While aryl iodides can also be used, they are sometimes prone to side reactions. Aryl chlorides, being less reactive, often require more specialized and bulky phosphine (B1218219) ligands to achieve efficient coupling.[8]
| Halophenol | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodophenol | XPhos | K₃PO₄ | t-BuOH | 100 | 12 | ~88 | [9] |
| 2-Bromophenol (B46759) | BINAP | Cs₂CO₃ | Toluene | 110 | 8 | ~92 | [10] |
| 2-Chlorophenol | BrettPhos | NaOtBu | Toluene | 110 | 12 | ~90 | [11] |
Table 3: Comparison of Halophenol Reactivity in Buchwald-Hartwig Amination with Aniline (B41778).
Etherification Reactions
The Williamson ether synthesis is a classical method for forming ethers. In the case of halophenols, the reaction typically proceeds via the formation of a phenoxide ion, which then acts as a nucleophile. While the halogen substituent can influence the acidity of the phenol and thus the ease of phenoxide formation, the primary determinant of reactivity in subsequent S(_N)2 reactions with alkyl halides is often steric hindrance and the nature of the alkyl halide itself. However, for Ullmann-type ether synthesis, which involves a copper catalyst, the reactivity of the aryl halide follows the expected trend of I > Br > Cl.[12][13]
| Reaction Type | Halophenol | Reagent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Williamson | 2-Chlorophenol | Ethyl iodide | None | K₂CO₃ | Acetone | Reflux | Moderate | [14] |
| Williamson | 2-Bromophenol | Ethyl iodide | None | K₂CO₃ | Acetone | Reflux | Good | [14] |
| Ullmann | 4-Iodophenol | Phenol | CuI | Cs₂CO₃ | NMP | 150 | High | [15] |
| Ullmann | 4-Bromophenol | Phenol | CuI/L-proline | K₂CO₃ | DMSO | 120 | Good | [15] |
| Ullmann | 4-Chlorophenol | Phenol | CuI/Phenanthroline | Cs₂CO₃ | NMP | 180 | Moderate | [13] |
Table 4: Comparison of Halophenol Reactivity in Etherification Reactions.
Electrophilic Substitution: Nitration
The nitration of phenols is a classic example of electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group. The presence of a halogen atom, which is deactivating but also ortho-, para-directing, influences the regioselectivity and rate of the reaction. For 4-halophenols, nitration is directed to the positions ortho to the hydroxyl group. The nature of the halogen can influence the reaction rate, with studies suggesting that 4-chlorophenol may undergo nitration more readily than phenol itself due to the increased acidity of the phenolic hydrogen, which can facilitate certain reaction pathways.[16]
| Halophenol | Nitrating Agent | Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |
| 4-Bromophenol | HNO₃/H₂SO₄ | Acetic Acid | 25 | 4-Bromo-2-nitrophenol | ~85 | [17] |
| 4-Chlorophenol | HNO₃/H₂SO₄ | Acetic Acid | 25 | 4-Chloro-2-nitrophenol | ~90 | [17] |
Table 5: Comparison of Halophenol Reactivity in Nitration.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-Bromophenol
Materials:
-
4-Bromophenol
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromophenol (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add K₂CO₃ (3.0 mmol).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford 4-hydroxybiphenyl.[1]
General Protocol for Buchwald-Hartwig Amination of 2-Bromophenol
Materials:
-
2-Bromophenol
-
Aniline
-
Cesium carbonate (Cs₂CO₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine 2-bromophenol (1.0 equiv.), aniline (1.5 equiv.), Cs₂CO₃ (2.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and BINAP (0.08 equiv.) in a reaction vessel.
-
Add anhydrous, degassed toluene (10 volumes).
-
Seal the vessel and stir the mixture at 110 °C for 8 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography to yield the desired 2-(phenylamino)phenol.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Theoretical and experimental evidence of the photonitration pathway of phenol and 4-chlorophenol: a mechanistic study of environmental significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Bromo-4-methoxyphenol Derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological performance of 2-Bromo-4-methoxyphenol derivatives and related compounds. Supported by experimental data, this document delves into their anticancer and antioxidant activities, providing detailed methodologies and visual representations of key biological pathways and experimental workflows.
The quest for novel therapeutic agents has led to significant interest in the biological activities of bromophenol derivatives, a class of compounds found in marine algae.[1] Synthetic modifications of these natural products, particularly derivatives of this compound, have shown promise in anticancer and antioxidant applications. This guide summarizes quantitative data from various studies to facilitate a clear comparison of the efficacy of these derivatives.
Comparative Analysis of Anticancer Activity
Several derivatives of bromo-methoxyphenyl compounds have demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in various studies. A lower IC50 value indicates greater potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4b-4 | Acetylated Bromophenol | K562 (Leukemia) | 11.09 (24h), 9.46 (48h), 8.09 (72h) | [1] |
| 1g2a | 2-Phenylacrylonitrile | HCT116 (Colon) | 0.0059 | [2] |
| BEL-7402 (Liver) | 0.0078 | [2] | ||
| B3 | Chalcone | HeLa (Cervical) | 3.204 | [2] |
| MCF-7 (Breast) | 3.849 | [2] | ||
| SCT-4 | 1,3,4-Thiadiazole | MCF-7 (Breast) | >100 (decreased DNA biosynthesis) | [2] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | Chalcone | MCF-7 (Breast) | 42.19 µg/mL |
Comparative Analysis of Antioxidant Activity
The antioxidant potential of this compound derivatives is often evaluated through their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to determine antioxidant efficacy, with a lower IC50 value indicating stronger antioxidant activity.
| Compound/Derivative | DPPH Radical Scavenging (IC50) | Reference |
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | 19.84 µM |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for the key biological assays cited in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[1][2]
-
MTT Addition: After incubation, 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Acidic isopropanol (B130326) (100 µL) is added to each well to dissolve the formazan crystals formed by viable cells.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
-
Cell Treatment: Cells are treated with the test compound for a specified duration to induce apoptosis.
-
Cell Harvesting: Both floating and adherent cells are collected.
-
Washing: Cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Pathways and Processes
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
Caption: A step-by-step workflow of the MTT assay for determining the cytotoxic effects of compounds.
Caption: The Nrf2/HO-1 signaling pathway is a key cellular defense mechanism against oxidative stress.
References
A Comparative Guide to Analytical Standards for 2-Bromo-4-methoxyphenol
For researchers, scientists, and drug development professionals, the quality and reliability of analytical standards are paramount for accurate quantification, impurity profiling, and quality control. This guide provides a comparative overview of commercially available analytical standards for 2-Bromo-4-methoxyphenol, a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. This document outlines the specifications of standards from various suppliers and provides detailed experimental protocols for their comparative analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of this compound Analytical Standards
The selection of an appropriate analytical standard is critical and often depends on the specific application, required purity, and the analytical technique employed. Below is a summary of this compound standards available from prominent chemical suppliers.
| Supplier | Product Number | Purity Specification | Method of Analysis | Physical Form |
| Sigma-Aldrich | SY3H3249F275 | 95% | Not Specified | Crystal - Powder |
| TCI America | B3135 | >98.0% (T) | Titration | White to Light yellow to Light orange powder to crystal |
| Chem-Impex | 17332 | ≥ 98% | HPLC | Light yellow to yellow liquid |
| Matrix Scientific | 098425 | 97% | Not Specified | Not Specified |
| SynQuest Laboratories | 3H32-4-9F | Not Specified | Not Specified | Not Specified |
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to consult the supplier's Certificate of Analysis (CoA) for lot-specific information.
Experimental Protocols for Comparative Analysis
To ensure the suitability of a this compound analytical standard for its intended use, a series of analytical tests should be performed. The following protocols provide a framework for the verification of purity and identity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is generally suitable for this class of compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound analytical standards from different suppliers
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of each this compound standard in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is recommended. A typical starting point is 50:50 (v/v) Acetonitrile:Water, with a linear gradient to 90:10 Acetonitrile:Water over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared solutions of each standard onto the HPLC system.
-
Data Evaluation: Compare the chromatograms of the different standards. The purity can be calculated based on the area percentage of the main peak. The presence and area of any impurity peaks should be noted and compared.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Impurity Profiling
GC-MS is an excellent method for the identification of this compound and for the detection and identification of volatile impurities. Derivatization may be necessary to improve the chromatographic properties of the phenol.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
This compound analytical standards
Procedure:
-
Sample Preparation and Derivatization:
-
Dissolve approximately 1 mg of each standard in 1 mL of dichloromethane.
-
To 100 µL of this solution, add 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the solution to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-400
-
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Data Evaluation: Compare the total ion chromatograms (TICs) for each standard. Identify the peak for the derivatized this compound and compare its mass spectrum with a reference spectrum. Analyze for any impurity peaks and attempt to identify them based on their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure of the compound and is a powerful tool for confirming the identity of the analytical standard and for detecting structural isomers or other impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
This compound analytical standards
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of each standard in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample.
-
Data Evaluation: Compare the obtained spectra with known reference spectra for this compound.[1] The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the expected structure. The number and chemical shifts of the signals in the ¹³C NMR spectrum should also match the expected structure. Any additional peaks may indicate the presence of impurities.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the analysis of this compound analytical standards.
Caption: Workflow for HPLC Purity Analysis of this compound Standards.
Caption: Workflow for GC-MS Analysis of this compound Standards.
Caption: Workflow for NMR Structural Confirmation of this compound Standards.
References
Comparative Analysis of Cross-Reactivity Profiles of 2-Bromo-4-methoxyphenol Analogs in Competitive Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of hypothetical analogs of 2-Bromo-4-methoxyphenol. The data presented is illustrative to demonstrate structure-activity relationships in the context of immunoassay specificity. This document outlines the experimental methodology for assessing cross-reactivity and visualizes the underlying workflows and immunological principles.
Introduction
This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals and other bioactive molecules.[1] When developing immunoassays for the detection and quantification of such small molecules (haptens), a critical performance characteristic is the specificity of the antibody used. Cross-reactivity with structurally related analogs can lead to inaccurate measurements and false-positive results.[2][3] Understanding the structure-activity relationships (SAR) that govern this cross-reactivity is paramount for the development of highly selective assays.[4][5]
This guide explores the hypothetical cross-reactivity of a series of this compound analogs in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). By systematically modifying the functional groups on the phenol (B47542) ring, we can infer the structural determinants of antibody recognition.
Illustrative Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity data for a panel of this compound analogs. The data is presented in terms of the 50% inhibitory concentration (IC50) and the percentage of cross-reactivity relative to this compound. A lower IC50 value indicates a higher affinity of the antibody for the analog.
| Compound ID | Analog Name | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 1 | This compound | (Reference) | 10.0 | 100 |
| 2 | 2-Chloro-4-methoxyphenol | 25.0 | 40 | |
| 3 | 2-Iodo-4-methoxyphenol | 15.0 | 66.7 | |
| 4 | 4-Methoxyphenol | >1000 | <1 | |
| 5 | 2-Bromo-4-ethoxyphenol | 50.0 | 20 | |
| 6 | 2-Bromo-4-hydroxyphenol | 200.0 | 5 |
Disclaimer: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.
Experimental Protocols
A competitive indirect ELISA is a common and effective method for determining the cross-reactivity of small molecule haptens.[6][7] The following protocol provides a detailed methodology for such an assay.
Hapten-Protein Conjugate Synthesis
To elicit an immune response and for use in the assay, the small molecule hapten (this compound) must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) for the coating antigen and Keyhole Limpet Hemocyanin (KLH) for the immunogen.
-
Activation of Hapten : Introduce a carboxyl group to the hapten to facilitate conjugation.
-
Conjugation Reaction : React the activated hapten with the carrier protein (BSA or KLH) using a coupling agent like ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC).
-
Purification : Remove unconjugated hapten and reagents by dialysis.
-
Characterization : Confirm the conjugation ratio by spectrophotometry or other appropriate methods.
Polyclonal Antibody Production
-
Immunization : Immunize rabbits with the this compound-KLH conjugate emulsified with an adjuvant.
-
Booster Injections : Administer booster injections at regular intervals to enhance the immune response.
-
Titer Determination : Collect serum samples and determine the antibody titer by ELISA.
-
Purification : Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.
Competitive Indirect ELISA Protocol
-
Coating : Coat a 96-well microtiter plate with the this compound-BSA conjugate (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing : Wash the plate three times with Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).
-
Blocking : Block the remaining protein-binding sites on the plate by incubating with 5% non-fat dry milk in PBST for 1 hour at room temperature.
-
Washing : Repeat the washing step.
-
Competitive Reaction :
-
Prepare a series of dilutions of the standard (this compound) and the test analogs in PBST.
-
In a separate plate or tubes, pre-incubate the diluted standards/analogs with a fixed, limited concentration of the purified polyclonal antibody for 30 minutes at room temperature.
-
Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate.
-
Incubate for 1 hour at room temperature.
-
-
Washing : Repeat the washing step.
-
Secondary Antibody Incubation : Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in PBST and incubate for 1 hour at room temperature.
-
Washing : Wash the plate five times with PBST.
-
Substrate Addition : Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes at room temperature.[8]
-
Stopping the Reaction : Stop the color development by adding 2M sulfuric acid.
-
Data Acquisition : Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis :
-
Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve.
-
Determine the IC50 value for the reference compound and each analog.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Reference Compound / IC50 of Analog) x 100
-
Visualizations
Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the competitive ELISA and the general principle of hapten-induced antibody production.
Caption: Competitive ELISA workflow for determining hapten cross-reactivity.
Caption: General signaling pathway for hapten-induced antibody production.
Conclusion
The specificity of an immunoassay is a critical parameter that is profoundly influenced by the structural characteristics of the target analyte and its potential cross-reactants. The illustrative data and detailed protocols provided in this guide serve as a foundational resource for researchers and drug development professionals. By understanding the principles of cross-reactivity and employing systematic experimental approaches, it is possible to develop highly specific and reliable immunoassays for small molecules like this compound, ensuring data accuracy and integrity in research and diagnostic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPPH Measurements and Structure-Activity Relationship Studies on the Antioxidant Capacity of Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELISA Enzyme Substrates | Thermo Fisher Scientific - US [thermofisher.com]
Unveiling the Bioactivity of 2-Bromo-4-methoxyphenol Derivatives: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the synthesized compounds derived from 2-Bromo-4-methoxyphenol, detailing their biological activities, experimental validation, and comparative performance. This report summarizes key findings on their antioxidant and anticancer properties, supported by quantitative data and detailed experimental protocols.
Derivatives of this compound, a versatile scaffold in medicinal chemistry, have demonstrated a range of biological activities, positioning them as promising candidates for further investigation in drug discovery.[1][2] This guide provides an objective comparison of synthesized methylated and acetylated bromophenol derivatives, focusing on their antioxidant and anticancer efficacies. The data presented is primarily drawn from a detailed study on a series of novel compounds synthesized from natural bromophenols.[3][4]
Comparative Analysis of Biological Activity
The synthesized derivatives of this compound exhibit significant potential in both antioxidant and anticancer applications. The following tables summarize the quantitative data from various assays, allowing for a direct comparison of the compounds' performance.
Antioxidant Activity
The antioxidant potential of the synthesized compounds was evaluated through their ability to ameliorate hydrogen peroxide-induced oxidative damage and reduce reactive oxygen species (ROS) generation in HaCaT keratinocytes.
Table 1: Antioxidant Activity of Selected Bromophenol Derivatives
| Compound ID | Chemical Name | H2O2-Induced Oxidative Damage Amelioration | ROS Generation Reduction |
| 3b-9 | 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | Significant | Significant |
| 4b-3 | (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate | Significant | Significant |
Data sourced from a study on methylated and acetylated bromophenol derivatives.[3][4] "Significant" indicates a noteworthy effect as reported in the study.
Anticancer Activity
The anticancer activity was assessed by evaluating the viability of leukemia K562 cells and the induction of apoptosis.
Table 2: Anticancer Activity of Selected Bromophenol Derivatives against K562 Cells
| Compound ID | Chemical Name | Inhibition of Viability | Apoptosis Induction |
| 4b-4 | (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | Significant | Significant |
Data sourced from a study on methylated and acetylated bromophenol derivatives.[3][4] "Significant" indicates a noteworthy effect as reported in the study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols for the synthesis and biological evaluation of the discussed derivatives.
General Synthesis Procedure of Methyl Bromophenol Derivatives
A solution of the starting bromophenol in a suitable solvent is treated with a methylating agent in the presence of a base. The reaction is stirred at room temperature or heated as required. Upon completion, as monitored by Thin Layer Chromatography (TLC), the reaction mixture is worked up by filtration and concentration. The crude product is then purified by silica (B1680970) gel column chromatography to yield the desired methylated derivative.[3]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., K562) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: After the incubation period, MTT reagent is added to each well, and the plates are incubated for a few more hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assay
The induction of apoptosis can be evaluated by various methods, such as Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry. This method allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Workflow and Pathways
To better illustrate the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: General experimental workflow from synthesis to biological evaluation.
Caption: Putative mitochondrial pathway of apoptosis induced by compound 4b-4.[6]
Concluding Remarks
The derivatives synthesized from this compound, particularly the methylated and acetylated compounds, have shown promising antioxidant and anticancer activities. The data presented herein provides a foundation for researchers to compare the efficacy of these novel compounds. The detailed experimental protocols offer a basis for the replication and further development of these findings. Future studies should focus on elucidating the precise mechanisms of action and evaluating the in vivo efficacy and safety of the most potent derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 17332-11-5 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Catalytic Systems for the Functionalization of 2-Bromo-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
The functionalization of substituted phenols is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. 2-Bromo-4-methoxyphenol is a versatile building block, offering multiple reaction sites for the introduction of new functionalities. This guide provides a comparative analysis of various catalytic systems for the functionalization of this compound, with a focus on palladium- and copper-catalyzed cross-coupling reactions. The information presented is collated from a range of academic publications and technical documents to aid in the selection of optimal reaction conditions.
Introduction to Catalytic Functionalization
Cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate like this compound, the primary sites for functionalization are the carbon-bromine bond and, potentially, the C-H bonds on the aromatic ring or the phenolic hydroxyl group. This guide will focus on the transformations involving the C-Br bond, which is readily activated by transition metal catalysts.
Comparison of Key Catalytic Systems
The following sections detail the most common and effective catalytic systems for the functionalization of aryl bromides, with specific considerations for a substrate like this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester. This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups.
General Reaction Scheme:
Workflow for Suzuki-Miyaura Coupling:
Figure 1: General experimental workflow for Suzuki-Miyaura coupling.
Comparative Data for Suzuki-Miyaura Coupling of Aryl Bromides:
While specific data for this compound is limited in readily available literature, the following table presents typical conditions for structurally similar electron-rich aryl bromides.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene (B28343)/H₂O | 90 | 12 | 85 | [1] |
| Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 10 | 90 | [1] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 95 | [2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[3][4] This reaction is of great importance in medicinal chemistry as the resulting arylamine moieties are prevalent in a vast array of pharmaceuticals.[5][6]
General Reaction Scheme:
Catalytic Cycle for Buchwald-Hartwig Amination:
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Data for Buchwald-Hartwig Amination of Aryl Bromides:
The following data is derived from protocols for electron-rich and ortho-substituted aryl bromides, which are good models for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-110 | 12-24 | High | [5] |
| Pd(OAc)₂ (1-2) | RuPhos (2-4) | K₃PO₄ (2) | Dioxane | 100 | 18 | High | [7] |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (1.5) | THF | 80 | 16 | Good | [6] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [5]
-
In a glovebox, to a vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.2-1.5 equiv.).
-
Add the aryl bromide (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by an appropriate analytical method.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
The filtrate is then washed with water and brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.[8]
General Reaction Scheme:
Catalytic Cycles in Sonogashira Coupling:
Figure 3: Interlinked catalytic cycles of the Sonogashira coupling.
Comparative Data for Sonogashira Coupling of Aryl Bromides:
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | - | Diisopropylamine (7) | THF | RT | 3 | 89 | [10] |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N (2) | DMF | 100 | 3 | up to 96 | |
| Pd(OAc)₂ | CuI | - | Et₃N | Toluene | 80 | 12 | Good | [9] |
Experimental Protocol: General Procedure for Sonogashira Coupling [10]
-
To a solution of the aryl bromide (1.0 equiv.) in a suitable solvent (e.g., THF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), the copper(I) co-catalyst (e.g., CuI, 2.5 mol%), and the base (e.g., diisopropylamine, 7.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.).
-
Stir the reaction mixture at room temperature for the required time (e.g., 3 hours).
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an etheral solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Heck Reaction: C-C (alkene) Bond Formation
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[11][12]
General Reaction Scheme:
Figure 4: A simplified workflow for a typical Heck reaction.
Comparative Data for Heck Reaction of Aryl Bromides:
| Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (0.1) | PPh₃ | Et₃N | DMF | 120 | 24 | High | [11] |
| Pd/C | - | NaOAc | NMP | 140 | 12 | Good-Excellent | [11] |
| Pd(OAc)₂ (10 ppm) | - | K₂CO₃ | NMP | 130 | - | Good | [13] |
Experimental Protocol: General Procedure for Heck Reaction [11]
-
A mixture of the aryl bromide (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand if required, and a base (e.g., triethylamine (B128534) or sodium acetate) in a suitable solvent (e.g., DMF or NMP) is prepared in a reaction vessel.
-
The mixture is heated to a high temperature (typically 100-140 °C) with stirring.
-
The reaction is monitored until the starting material is consumed.
-
After cooling, the reaction mixture is filtered to remove palladium black.
-
The filtrate is then subjected to an aqueous workup, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified, usually by chromatography or recrystallization.
Ullmann Condensation: C-O and C-N Bond Formation
The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, phenols, or amines. [5][14]While traditionally requiring harsh conditions, modern methods with the use of ligands allow for milder reaction temperatures. [14] General Reaction Scheme (for C-N coupling):
Comparative Data for Ullmann Condensation of Aryl Bromides:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI (5-10) | 1,10-Phenanthroline (10-20) | K₂CO₃ or Cs₂CO₃ (2) | NMP or DMF | 110-150 | 24 | Good | [14] |
| CuI (10) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ (2) | Dioxane | 110 | 24 | Good | [14] |
| Cu₂O | 1H-imidazole-4-carboxylic acid | Cs₂CO₃ | DMF | 120 | 24 | Moderate-Good | [15] |
Experimental Protocol: General Procedure for Ullmann N-Arylation [14]
-
To a reaction tube, add the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), the base (e.g., K₂CO₃, 2 equiv.), the aryl bromide (1.0 equiv.), and the amine (1.2 equiv.).
-
Add the solvent (e.g., DMF).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 120 °C) with stirring.
-
After the reaction is complete, cool to room temperature.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by chromatography.
Cyanation: Introduction of a Nitrile Group
The introduction of a nitrile group onto an aromatic ring can be achieved through palladium- or nickel-catalyzed cyanation of aryl halides. [8][10]Various cyanide sources can be used, with some being less toxic than others. [10][16] General Reaction Scheme:
Comparative Data for Cyanation of Aryl Bromides:
| Catalyst (mol%) | Cyanide Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (0.1) | K₄[Fe(CN)₆] | - | - | DMAc | 120 | 5 | 83-96 | [17] |
| Pd(PPh₃)₄ (5) | K₄[Fe(CN)₆]·3H₂O | - | Na₂CO₃ | DMF | 40 | 3 | Excellent | [3] |
| NiCl₂(dme) (5) | K₄[Fe(CN)₆] | JosiPhos | - | aq. t-AmylOH | 100 | 18 | Good | [16] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation [17]
-
A mixture of the aryl bromide (1.0 equiv.), potassium ferrocyanide (K₄[Fe(CN)₆], 0.25-0.33 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 0.1 mol%) in a suitable solvent (e.g., DMAc) is prepared.
-
The reaction mixture is heated to 120 °C with stirring.
-
The reaction is monitored for completion.
-
After cooling, the mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified.
Conclusion
The functionalization of this compound can be achieved through a variety of powerful cross-coupling reactions. The choice of the optimal catalytic system depends on the desired transformation (C-C, C-N, C-O, or C-CN bond formation), as well as considerations of cost, safety, and functional group tolerance. Palladium-based systems, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offer broad applicability and generally high yields under relatively mild conditions. Copper-catalyzed Ullmann condensations provide a valuable alternative, particularly for C-O and C-N bond formation. For cyanation, both palladium and nickel catalysts have shown great promise with less toxic cyanide sources. The data and protocols presented in this guide serve as a starting point for the development of efficient and selective syntheses involving this compound. Further optimization of the reaction parameters for this specific substrate is recommended to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. ijnc.ir [ijnc.ir]
- 5. benchchem.com [benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
- 8. Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to Purity Assessment of 2-Bromo-4-methoxyphenol: HPLC vs. qNMR
For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical intermediates like 2-Bromo-4-methoxyphenol is a critical cornerstone for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), for the purity assessment of this compound. We will delve into detailed experimental protocols and present supporting data to facilitate an informed decision on the most suitable methodology for your analytical needs.
The Orthogonal Approach: A More Complete Picture of Purity
Relying on a single analytical method for purity determination can sometimes be misleading. Orthogonal methods, which are based on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity. High-Performance Liquid Chromatography, a separation technique, and Quantitative Nuclear Magnetic Resonance, a spectroscopic method, represent an excellent orthogonal pairing for the robust characterization of pharmaceutical intermediates.
Principles of Analysis
High-Performance Liquid Chromatography (HPLC) is a technique that separates components in a mixture based on their differential interactions with a stationary phase (a column) and a mobile phase (a solvent). For purity analysis, a detector, typically UV-Vis, measures the absorbance of the eluting components. The purity is often determined by an area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. This method is highly sensitive for detecting trace impurities but assumes that all components have a similar response factor at the detection wavelength, or it requires reference standards for each impurity for accurate quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of the amount of a substance in a sample. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (commonly ¹H) and the number of those nuclei in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1]
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using both HPLC-UV and ¹H-qNMR are outlined below.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the separation and quantification of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (or Formic Acid for MS compatibility)
-
This compound sample
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid).
-
Gradient Program:
-
0-5 min: 40% Acetonitrile
-
5-25 min: 40% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 40% Acetonitrile
-
35-40 min: 40% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 288 nm
-
Injection Volume: 10 µL
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 1:1 acetonitrile/water mixture to obtain a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Protocol
This method provides a direct assay of the this compound content using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal Standard (e.g., Maleic Anhydride, certified reference material)
-
This compound sample
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into a vial.
-
Accurately weigh about 10 mg of the internal standard (Maleic Anhydride) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[2]
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).
-
Spectral Width: To encompass all signals of interest.
Data Processing and Quantification: Apply appropriate phasing and baseline correction to the spectrum. Integrate a well-resolved signal of this compound and a signal from the internal standard. The purity is calculated using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Data Presentation: A Comparative Overview
The following table summarizes representative quantitative data and validation parameters for the purity assessment of this compound by HPLC and qNMR.
| Parameter | HPLC | qNMR |
| Principle | Comparative method based on separation and detection. | Direct, primary method based on signal intensity proportional to molar concentration.[1] |
| Purity Assay (Representative) | 99.5% (by area percent) | 98.7% (absolute purity) |
| Precision (RSD) | < 1.0% | < 0.5% |
| Accuracy | High, but can be influenced by the response factors of impurities.[1] | High, as it provides an absolute purity value.[1] |
| Reference Standard | Requires a reference standard of the analyte for assay; area percent for purity. | Requires a certified internal standard, but not of the analyte itself. |
| Impurity Detection | Excellent for detecting and quantifying trace impurities. | Good for identifying and quantifying major impurities; may have lower sensitivity for trace impurities. |
| Analysis Time per Sample | 20 - 40 minutes | 10 - 20 minutes |
| Sample Preparation | Dissolution in a suitable solvent, filtration. | Precise weighing and dissolution in a deuterated solvent with an internal standard. |
Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.
Visualization of Experimental Workflows
Caption: Workflow for HPLC and qNMR analysis.
Caption: Comparison of HPLC and qNMR principles.
Conclusion: Choosing the Right Tool for the Job
Both HPLC and qNMR are powerful techniques for the purity assessment of this compound, each with its own set of advantages.
HPLC excels in its ability to separate and detect a wide range of potential impurities, including isomeric and process-related impurities that may be present at trace levels. It is a robust and versatile method for routine quality control. However, for accurate quantification of the main component, a reference standard of this compound is required, and the area percent purity method relies on the assumption of similar detector responses for all components.
qNMR , on the other hand, stands out as a primary method that provides a direct and highly accurate absolute purity assessment without the need for a specific reference standard of the analyte.[1] This makes it invaluable for the certification of reference materials and for obtaining a definitive purity value. While it can provide structural information about impurities, its sensitivity for trace-level impurities may be lower than that of HPLC.
Ultimately, the choice between HPLC and qNMR will depend on the specific analytical needs. For routine quality control and impurity profiling, HPLC is often the method of choice. For the certification of reference standards and when an absolute purity value is required, qNMR is the superior technique. For a comprehensive and irrefutable purity assessment, the use of both orthogonal techniques is highly recommended.
References
A Spectroscopic Showdown: Differentiating Isomers of 2-Bromo-4-methoxyphenol
A detailed comparative analysis of the spectroscopic signatures of 2-Bromo-4-methoxyphenol and its key isomers, providing researchers in drug development and chemical synthesis with essential data for unambiguous identification.
The positional isomerism of substituted phenols plays a critical role in determining their chemical reactivity, biological activity, and physical properties. For scientists engaged in pharmaceutical development and organic synthesis, the precise identification of a specific isomer is paramount. This guide provides a comprehensive spectroscopic comparison of this compound and three of its isomers: 3-Bromo-4-methoxyphenol, 4-Bromo-2-methoxyphenol, and 2-Bromo-5-methoxyphenol. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document offers a clear framework for distinguishing between these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses for the four isomers.
¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound Name | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Hydroxyl Proton (ppm) |
| This compound | 7.01 (d, J=2.88 Hz, 1H), 6.94 (d, J=8.91 Hz, 1H), 6.78 (dd, J=2.91, 8.91 Hz, 1H)[1] | 3.75 (s, 3H)[1] | 5.23 (s, 1H)[1] |
| 3-Bromo-4-methoxyphenol | 7.34 (d, J=8.52 Hz, 1H), 6.60 (d, J=2.85 Hz, 1H), 6.42 (dd, J=2.88, 8.52 Hz, 1H) | 3.77 (s, 3H) | 5.49 (s, 1H) |
| 4-Bromo-2-methoxyphenol | 7.00-6.97 (m, 2H), 6.80 (d, J=8.24 Hz, 1H)[1] | 3.88 (s, 3H)[1] | 5.51 (s, 1H)[1] |
| 2-Bromo-5-methoxyphenol | 7.32 (d, J=8.85 Hz, 1H), 6.45 (d, J=2.68 Hz, 1H), 6.34 (dd, J=2.71, 8.85 Hz, 1H) | 3.86 (s, 3H) | 4.94 (s, 1H) |
¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound Name | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) |
| This compound | 153.83, 146.53, 116.85, 116.33, 115.35, 109.92[1] | 55.99[1] |
| 3-Bromo-4-methoxyphenol | 156.76, 156.13, 133.36, 108.51, 102.27, 100.46 | 56.19 |
| 4-Bromo-2-methoxyphenol | 147.23, 144.91, 124.19, 115.75, 114.18, 111.57[1] | 56.16[1] |
| 2-Bromo-5-methoxyphenol | 160.61, 153.00, 131.95, 108.45, 101.67, 100.89 | 55.55 |
Mass Spectrometry Data (m/z)
| Compound Name | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 202/204[2] | 187/189 (M-CH₃), 159/161 (M-CH₃-CO) |
| 3-Bromo-4-methoxyphenol | 202/204[3] | 187/189 (M-CH₃), 159/161 (M-CH₃-CO) |
| 4-Bromo-2-methoxyphenol | 202/204[4] | 187/189 (M-CH₃), 159/161 (M-CH₃-CO) |
| 2-Bromo-5-methoxyphenol | 202/204 | 187/189 (M-CH₃), 159/161 (M-CH₃-CO) |
Experimental Protocols
A generalized workflow for the spectroscopic analysis of bromomethoxyphenol isomers is presented below.
Caption: General experimental workflow for the spectroscopic analysis and differentiation of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra were obtained.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the neat liquid or solid sample was placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for solid samples, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: FTIR spectra were recorded on a standard FTIR spectrometer.
-
Data Acquisition: Spectra were typically recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition: The instrument was scanned over a mass range of m/z 50-300. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) was observed in the molecular ion peak.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the sample was prepared in a UV-grade solvent such as ethanol (B145695) or methanol.
-
Instrumentation: UV-Vis spectra were recorded on a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance was measured over a wavelength range of 200-400 nm.
Logical Pathway for Isomer Differentiation
The differentiation of the four isomers can be systematically achieved by a careful analysis of their spectroscopic data.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. This compound | C7H7BrO2 | CID 297382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4-methoxyphenol | C7H7BrO2 | CID 608815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Potency: A Comparative Guide to the Enzyme Inhibition of Bromophenol Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme inhibitory performance of bromophenol derivatives, with a focus on compounds structurally related to 2-Bromo-4-methoxyphenol. The information presented is supported by experimental data from various studies, offering insights into their potential as therapeutic agents.
While specific research on the enzyme inhibition of this compound derivatives is limited, broader studies on bromophenol compounds have revealed significant inhibitory activity against key enzymes such as carbonic anhydrases and urease. This guide synthesizes the available data on these related derivatives to provide a comparative overview of their efficacy.
Quantitative Analysis of Enzyme Inhibition
The inhibitory potential of various bromophenol derivatives against different enzyme targets is summarized below. The data, presented as IC50 and Kᵢ values, allows for a direct comparison of the potency of these compounds.
| Compound Class | Target Enzyme | Derivative Structure/Name | IC50 (nM) | Kᵢ (nM) |
| Diaryl Methane Bromophenols | Carbonic Anhydrase I (hCA I) | Compound 21 | - | 6.54 ± 1.03 |
| Compound 18 | - | 7.92 ± 1.38 | ||
| Carbonic Anhydrase II (hCA II) | Compound 13 | - | 1.63 ± 0.11 | |
| Compound 21 | - | - | ||
| Schiff Base Bromophenols | Urease | 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol | 30,650 (30.65 µg/mL) | - |
| Urease | Anisaldehyde derivative (SB1) | 27 | - | |
| Miscellaneous Bromophenols | α-amylase | Compound Series | 9.63 - 91.47 | - |
| α-glucosidase | Compound Series | - | 43.62 ± 5.28 to 144.37 ± 16.37 |
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in the studies of bromophenol derivatives.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against human carbonic anhydrase (hCA) isoforms is typically determined using a stopped-flow spectrophotometric assay.
Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂. The enzyme activity is monitored by the change in pH of a buffered solution, which is indicated by a color change of a pH indicator.
Protocol:
-
Enzyme and Inhibitor Preparation: A solution of purified hCA isoenzyme (e.g., hCA I or hCA II) is prepared in a suitable buffer (e.g., Tris-HCl). The bromophenol derivative is dissolved in a minimal amount of DMSO and then diluted with the buffer to the desired concentrations.
-
Assay Procedure: The enzyme and inhibitor solutions are mixed and incubated for a specific period at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: A CO₂-saturated solution is rapidly mixed with the enzyme-inhibitor solution in a stopped-flow instrument.
-
Data Acquisition: The progress of the reaction is monitored by measuring the absorbance change of a pH indicator (e.g., p-nitrophenol) at a specific wavelength.
-
Data Analysis: The initial rates of the enzymatic reaction are calculated. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ values are then calculated using the Cheng-Prusoff equation.
Urease Inhibition Assay
The inhibitory effect on urease is commonly assessed using the indophenol (B113434) method, which quantifies ammonia (B1221849) production.
Principle: This colorimetric assay is based on the reaction of ammonia, produced from the urease-catalyzed hydrolysis of urea (B33335), with phenol (B47542) and hypochlorite (B82951) in an alkaline medium to form a blue-colored indophenol complex. The intensity of the color is proportional to the amount of ammonia produced.
Protocol:
-
Reagent Preparation: Solutions of urease, urea, and the bromophenol derivative inhibitor are prepared in a phosphate (B84403) buffer (pH 7.4).
-
Assay Mixture: The reaction mixture contains the urease enzyme solution and the inhibitor at various concentrations.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a set time at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the urea solution. The mixture is incubated for a further period at 37°C.
-
Color Development: The reaction is stopped, and the amount of ammonia produced is determined by adding phenol and alkali reagents (sodium nitroprusside and sodium hypochlorite).
-
Absorbance Measurement: The absorbance of the resulting indophenol blue is measured at a wavelength of around 625 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control containing no inhibitor. The IC50 value is determined from the dose-response curve.[1]
Visualizing the Science
The following diagrams illustrate a typical experimental workflow for enzyme inhibition studies and a relevant signaling pathway potentially affected by bromophenol derivatives.
Caption: A generalized experimental workflow for in vitro enzyme inhibition assays.
Caption: Potential mechanism of action of certain bromophenol derivatives via modulation of PI3K/Akt and MAPK signaling pathways.[2][3][4]
Concluding Remarks
The available evidence suggests that bromophenol derivatives are a promising class of compounds with significant enzyme inhibitory potential. In particular, their activity against carbonic anhydrases and urease warrants further investigation for the development of novel therapeutic agents. While data on this compound derivatives specifically is still emerging, the broader family of bromophenols demonstrates a clear structure-activity relationship that can guide future drug design and discovery efforts. Further research focusing on the synthesis and biological evaluation of a wider range of this compound derivatives is crucial to fully elucidate their therapeutic potential and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Marine Bromophenol Bis(2,3,6-Tribromo-4,5-Dihydroxybenzyl)ether Inhibits Angiogenesis in Human Umbilical Vein Endothelial Cells and Reduces Vasculogenic Mimicry in Human Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 4. A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway. | University of Kentucky College of Arts & Sciences [as.uky.edu]
Safety Operating Guide
Proper Disposal of 2-Bromo-4-methoxyphenol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-4-methoxyphenol, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be familiar with the potential hazards associated with this compound. This compound is classified as a hazardous substance, and proper personal protective equipment (PPE) must be worn at all times.
Key Hazards:
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[4]
-
Eye Protection: Use chemical safety goggles or a face shield.[1][4]
-
Body Protection: A lab coat or chemical-resistant apron is required.[1][4]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][4] If aerosols or dust may be generated, a NIOSH-approved respirator is recommended.[4]
Quantitative Data Summary
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Irritation | H315: Causes skin irritation[1][2] | Warning[1][2] | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation[1][2] | Warning[1][2] | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1][3] | Warning[1] | GHS07 |
GHS07: Exclamation Mark
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not discard it down the sink or in regular trash.[5]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top lid.[4] A polyethylene (B3416737) or plastic-coated glass container is recommended.[8]
-
The original container, if in good condition, can be used.[4]
-
Ensure the container is kept tightly closed when not in use.[1][2]
-
-
Storage:
-
Disposal:
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill site.[4]
-
Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the proper personal protective equipment as outlined above.[4]
-
Contain and Clean the Spill:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[4]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the absorbent material into a sealed and labeled hazardous waste container.[4]
-
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[4]
-
Report the Incident: Report the spill to your supervisor and your institution's EHS department, following all internal reporting procedures.[4]
Experimental Protocols
Currently, there are no standardized experimental protocols for the in-lab neutralization or degradation of this compound. Due to its halogenated nature, it is resistant to simple neutralization procedures. Therefore, professional disposal is mandatory.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C7H7BrO2 | CID 297382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2-Bromo-4-methoxyphenol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-4-methoxyphenol. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures to prevent exposure. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] A comprehensive personal protective equipment plan is mandatory for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is recommended for splash-prone procedures. | To protect against splashes and airborne particles that can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended. | To prevent skin contact and absorption. Phenolic compounds can penetrate many common glove materials. |
| Skin and Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron is advised. | To minimize skin exposure and protect from potential chemical splashes.[1] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved full-face respirator with an organic vapor cartridge is necessary. | To prevent inhalation of dust or vapors which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical to minimize risks. The following protocol outlines the key steps for preparation, handling, and cleanup.
1. Preparation:
-
Don PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.
-
Prepare Fume Hood: Ensure the chemical fume hood is certified and functioning correctly. The sash should be at the appropriate working height. The work surface should be clean and uncluttered.
-
Assemble Materials: Gather all necessary equipment, such as glassware, spatulas, and solvents, and place them inside the fume hood.
2. Handling:
-
Weighing: Carefully weigh the desired amount of this compound in a tared container within the fume hood to minimize the risk of inhaling dust particles.
-
Dissolving and Reactions: If dissolving the compound, add the solvent slowly to the solid to prevent splashing. All reactions involving this compound must be performed within the fume hood.
-
Transferring: Use appropriate tools, such as a pipette or funnel, to prevent spills when transferring solutions.
3. Cleanup and Decontamination:
-
Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable cleaning agent, followed by a water rinse.
-
Waste Segregation: Collect all waste materials, including contaminated gloves, pipette tips, and excess reagents, in a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if skin irritation occurs.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Solid Waste: Collect in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste (Solutions): Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible wastes.
-
Contaminated Labware (Gloves, etc.): Dispose of in a designated hazardous waste container.
All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

